molecular formula C5H5NOS B1338676 Thiophene-3-carboxamide CAS No. 51460-47-0

Thiophene-3-carboxamide

カタログ番号: B1338676
CAS番号: 51460-47-0
分子量: 127.17 g/mol
InChIキー: DAUYIKBTMNZABP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-3-carboxamide (CAS 51460-47-0) is a high-value heterocyclic compound serving as a critical building block in medicinal chemistry and anticancer drug discovery. Recent studies highlight its application in designing novel derivatives that function as potent inhibitors of key biological targets. A 2024 study identified this compound derivatives as promising VEGFR-2 inhibitors, which exhibit anti-angiogenic properties by blocking the vascular endothelial growth factor receptor-2 pathway, crucial for tumor growth and metastasis . One leading compound from this series demonstrated potent anti-proliferative activity across multiple cancer cell lines and effectively reduced VEGFR-2 phosphorylation . Earlier research also established this scaffold as a core structure for developing dual inhibitors of the c-Jun N-terminal kinase (JNK), which plays a significant role in stress-induced apoptosis and is a target for conditions like diabetes and neurodegeneration . Furthermore, analogs such as JCI-20679, derived from this chemotype, have shown potent antitumor activity by uniquely inhibiting mitochondrial complex I, revealing a distinct mechanism of action from conventional chemotherapeutics . With a molecular formula of C5H5NOS and a molecular weight of 127.16 g/mol, this pale yellow solid has a reported experimental melting point of 178-184 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUYIKBTMNZABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458610
Record name Thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51460-47-0
Record name Thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-carboxylic acid amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Thiophene-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down numerous molecular avenues. Among these, the thiophene-3-carboxamide scaffold has emerged as a particularly promising framework for the development of potent and selective inhibitors of key biological targets implicated in a range of diseases, most notably cancer. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiophene-3-Carboxamides

Thiophene (B33073), a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its ability to mimic a phenyl ring while offering unique electronic properties and opportunities for diverse functionalization.[1] The carboxamide linkage at the 3-position of the thiophene ring has been shown to be a critical pharmacophore, enabling interactions with a variety of biological targets. This has led to the development of this compound derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2]

Recent research has highlighted the potential of these compounds to act as inhibitors of crucial cellular signaling pathways involved in cancer progression. Notably, derivatives have been identified as potent inhibitors of various protein kinases, such as c-Jun N-terminal kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5] Furthermore, some derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer strategy.[2]

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives typically involves a multi-step process, with the construction of the core thiophene ring being a key initial step. One of the most widely employed methods is the Gewald reaction , a versatile one-pot synthesis that allows for the formation of polysubstituted 2-aminothiophenes.[6]

General Synthetic Workflow

The overall synthetic approach can be conceptualized as a modular process, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

G cluster_0 Synthesis of Thiophene Core cluster_1 Amide Coupling cluster_2 Purification and Characterization Gewald Reaction Gewald Reaction 2-Aminothiophene Intermediate 2-Aminothiophene Intermediate Gewald Reaction->2-Aminothiophene Intermediate Starting Materials Starting Materials Starting Materials->Gewald Reaction Amide Coupling Reaction Amide Coupling Reaction 2-Aminothiophene Intermediate->Amide Coupling Reaction This compound Derivative This compound Derivative Amide Coupling Reaction->this compound Derivative Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amide Coupling Reaction Purification Purification This compound Derivative->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction Intermediate) [6]

  • To a stirred mixture of ethyl cyanoacetate (B8463686) (0.05 mol) and acetylacetone (B45752) (0.05 mol) at room temperature, add sulfur (0.06 mol).

  • Slowly add diethylamine (B46881) (0.05 mol) dropwise to the heterogeneous mixture.

  • Stir the reaction mixture at 40–50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol (B145695) to yield the purified intermediate.

Protocol 2: General Procedure for Amide Coupling [3]

  • To a solution of a 2-amino-3-carboxamide thiophene intermediate in a suitable solvent (e.g., dichloromethane), add a commercially available 2-aryl acetic acid.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final this compound derivative.

Biological Evaluation: Unraveling the Mechanism of Action

The therapeutic potential of novel this compound derivatives is assessed through a battery of in vitro and in vivo assays designed to evaluate their cytotoxicity, target engagement, and effects on cellular signaling pathways.

Anticancer Activity

A primary focus of research has been the evaluation of these compounds as anticancer agents. Cytotoxicity is typically assessed against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Selected this compound Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
MB-D2 A375 (Melanoma)< 50[1]
HT-29 (Colorectal)~75[1]
MCF-7 (Breast)~50[1]
Compound 16e HCT116 (Colorectal)3.20 ± 0.12[7]
Compound 2b Hep3B (Liver)5.46[2]
Compound 2e Hep3B (Liver)12.58[2]
Compound 5 HepG-2 (Liver)< IC50 of Sorafenib[8]
Compound 21 HepG-2 (Liver)< IC50 of Sorafenib[8]
Kinase Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth and survival.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

CompoundTarget KinaseIC50Reference
Compound 1 JNK126.0 µM[3]
Compound 5g JNK15.4 µM[3]
Compound 16e EGFR94.44 ± 2.22 nM[4][7]
Compound 14d VEGFR-2191.1 nM[5]
Compound 5 VEGFR-20.59 µM[8]
Compound 21 VEGFR-21.29 µM[8]
Signaling Pathway Modulation

The inhibition of specific kinases by these derivatives leads to the modulation of downstream signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of angiogenesis.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ This compound This compound This compound->VEGFR-2 Inhibits PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Migration Proliferation, Migration ERK->Proliferation, Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

The mechanism of action often involves the induction of apoptosis, a form of programmed cell death. This can be triggered through the intrinsic pathway, which is characterized by mitochondrial membrane depolarization and the activation of caspases.[1]

G This compound This compound Mitochondrial Depolarization Mitochondrial Depolarization This compound->Mitochondrial Depolarization Caspase-3/7 Activation Caspase-3/7 Activation Mitochondrial Depolarization->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound derivatives.

Key Experimental Protocols

Protocol 3: Cytotoxicity Assay (MTS Assay) [2]

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Protocol 4: Kinase Inhibition Assay [3]

  • Utilize a commercially available kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay).

  • Prepare a reaction mixture containing the target kinase, a fluorescently labeled ATP tracer, and the test compound at various concentrations.

  • Incubate the mixture to allow for binding equilibrium.

  • Measure the fluorescence resonance energy transfer (FRET) signal.

  • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

  • Calculate the IC50 value from the dose-response curve.

Protocol 5: Caspase-3/7 Activity Assay [1]

  • Treat cancer cells with the test compounds for a specified time.

  • Lyse the cells and incubate the lysate with a luminogenic caspase-3/7 substrate.

  • Measure the luminescence, which is proportional to the caspase-3/7 activity.

  • Normalize the results to the protein concentration of the cell lysate.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

  • Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly impact activity. For instance, in a series of JNK1 inhibitors, an unsubstituted thiophene ring was found to be more potent than its methylated counterparts.[3]

  • The Carboxamide Group: The 3-carboxamide group is generally crucial for activity. Replacing it with other functional groups like an acid, ester, or cyano group often leads to a significant loss of inhibitory activity.[3]

  • Aryl Substituents: The nature of the aryl groups attached to the core structure plays a critical role in determining potency and selectivity. For example, the presence of specific substituted phenyl rings can enhance the anticancer activity.[2]

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of therapeutic agents with significant potential, particularly in the field of oncology. The synthetic versatility of the thiophene core allows for extensive chemical space exploration, enabling the fine-tuning of pharmacological properties. The data presented in this guide underscore the importance of this scaffold as a foundation for the design of potent and selective inhibitors of various disease-relevant targets.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.

  • Elucidation of Novel Mechanisms: Investigating the potential of these compounds to modulate other cellular pathways and targets.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead candidates in preclinical animal models of human diseases.

  • Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and tumor-targeting capabilities of these compounds.

The continued exploration of the chemical and biological landscape of this compound derivatives holds great promise for the discovery of next-generation therapies to address unmet medical needs.

References

Spectroscopic Profile of Thiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Thiophene-3-carboxamide is a heterocyclic organic compound incorporating a thiophene (B33073) ring and a carboxamide functional group. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and electronic properties. A thorough understanding of its structural and electronic characteristics is paramount for its application in novel drug design and material development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, tabulated spectral data, and visual representations of key analytical workflows and structural features are presented to aid researchers in their scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.13dd2.9, 1.2H-2
~7.55dd5.1, 1.2H-4
~7.35dd5.1, 2.9H-5
~7.4 (br s)br s--NH₂
~5.7 (br s)br s--NH₂

Solvent: DMSO-d₆ br s: broad singlet, dd: doublet of doublets Note: The chemical shifts for the amide protons (-NH₂) can be broad and their position may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165.0C=O (Amide)
~138.0C-3
~129.5C-2
~127.0C-5
~126.5C-4

Solvent: DMSO-d₆

Diagram of this compound with Atom Numbering for NMR Assignments

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3170Strong, BroadN-H stretching (amide)
~3100MediumC-H stretching (aromatic)
~1660StrongC=O stretching (amide I band)
~1600MediumN-H bending (amide II band)
~1420MediumC=C stretching (thiophene ring)
~750StrongC-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
127100[M]⁺ (Molecular Ion)
111~80[M - NH₂]⁺
83~60[M - NH₂ - CO]⁺ or [C₄H₃S]⁺
57~30[C₃H₃N]⁺ or [C₃H₃S]⁺ fragment
44~25[CONH₂]⁺

Plausible Mass Spectral Fragmentation Pathway of this compound

fragmentation_pathway M [C₅H₅NOS]⁺˙ m/z = 127 F1 [C₅H₄S]⁺˙ m/z = 111 M->F1 - •NH₂ F3 [CONH₂]⁺ m/z = 44 M->F3 α-cleavage F2 [C₄H₃S]⁺ m/z = 83 F1->F2 - CO

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analyses discussed.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.5-0.7 mL) in a standard 5 mm NMR tube. The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a 400 or 500 MHz instrument. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed under high pressure to form a transparent or translucent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. A small amount of this compound is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted in the following diagram.

spectroscopic_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Direct_Insertion Loading for Direct Insertion Sample->Direct_Insertion NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Direct_Insertion->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a detailed structural characterization of this compound. The NMR spectra confirm the connectivity of the atoms within the molecule, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. This comprehensive spectroscopic profile serves as a valuable resource for scientists engaged in the research and development of thiophene-based compounds, facilitating their identification, characterization, and further application.

An In-depth Technical Guide to the Biological Activity Screening of Thiophene-3-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse pharmacological activities, making them promising scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive overview of the biological screening of these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties, complete with detailed experimental protocols and quantitative data.

Anticancer and Cytotoxic Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis through pathways like caspase activation, mitochondrial depolarization, and tubulin polymerization inhibition.[1][2][3][4]

Data Presentation: Cytotoxic Activity

The cytotoxic effects of various this compound derivatives are summarized below.

Compound IDCancer Cell LineAssayIC50 / ActivityReference
MB-D2 A375 (Melanoma)Cytotoxicity AssayReduces viability to ~30% at 100 µM[1]
HT-29 (Colorectal)Cytotoxicity AssayReduces viability to ~30.6% at 100 µM[1]
MCF-7 (Breast)Cytotoxicity AssayReduces viability to ~38.9% at 100 µM[1]
2b Hep3B (Hepatocellular)MTS AssayIC50 = 5.46 µM[3][5]
2d Hep3B (Hepatocellular)MTS AssayIC50 = 8.85 µM[3]
2e Hep3B (Hepatocellular)MTS AssayIC50 = 12.58 µM[3][5]
16e HCT116 (Colorectal)Cytotoxicity AssayIC50 = 3.20 ± 0.12 µM[6][7]
A549 (Lung)Cytotoxicity AssayIC50 = 7.86 ± 0.09 µM[7]
MCF-7 (Breast)Cytotoxicity AssayIC50 = 8.81 ± 0.14 µM[7]
F8 VariousCytotoxicity AssayCC50 in the µM range[1]
Experimental Protocols

a) MTS Assay for Cell Viability

This protocol is used to assess the antiproliferative effects of the synthesized compounds.[3]

  • Cell Seeding: Plate cancer cells (e.g., Hep3B, A375, HT-29, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[1][3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 1 µM to 300 µM) for a specified period, typically 48 to 72 hours.[1][3]

  • MTS Reagent Addition: After the incubation period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using dose-response curve analysis.

b) Caspase-3/7 Activation Assay

This assay investigates if the cytotoxic effect is mediated by apoptosis.

  • Cell Preparation: Seed and treat cells with the test compounds as described in the MTS assay protocol.

  • Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 to each well.

  • Incubation: Incubate at room temperature for a specified time (e.g., 1 hour). If caspases 3 and 7 are active, they will cleave the substrate, generating a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence compared to the control indicates apoptosis induction.[1][2]

Visualization: Anticancer Mechanism Workflow

cluster_workflow General Workflow for Anticancer Screening cluster_mech Mechanism of Action Studies Compound This compound Compound CellLines Cancer Cell Lines (e.g., A375, Hep3B, MCF-7) Compound->CellLines Treatment MTS Cell Viability Assay (MTS / MTT) CellLines->MTS IC50 Determine IC50 Value MTS->IC50 Caspase Caspase-3/7 Assay IC50->Caspase If Active Mito Mitochondrial Depolarization (JC-1) IC50->Mito ROS ROS Production (DCFDA Assay) IC50->ROS Apoptosis Apoptosis Induction Confirmed Caspase->Apoptosis Mito->Apoptosis ROS->Apoptosis cluster_pathway Targeted Kinase Signaling Pathway cluster_downstream Downstream Signaling GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Phosphorylation Compound This compound Inhibitor Compound->Receptor Inhibition Proliferation Cell Proliferation Pathway->Proliferation Angiogenesis Angiogenesis Pathway->Angiogenesis Survival Cell Survival Pathway->Survival

References

Thiophene-3-Carboxamide: A Privileged Scaffold in Modern Drug Discovery—Mechanisms of Action as Kinase and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiophene-3-carboxamide core is a prominent scaffold in medicinal chemistry, serving as the foundation for a multitude of potent and selective enzyme inhibitors. Its unique structural and electronic properties allow for versatile molecular interactions, making it a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the mechanisms of action for key classes of this compound derivatives, with a primary focus on their roles as inhibitors of c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Poly(ADP-ribose) polymerase (PARP). The guide includes a compilation of quantitative inhibitory data, detailed experimental protocols for foundational assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding for researchers in drug development.

Mechanism of Action: Kinase Inhibition

This compound derivatives have been extensively developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases. The scaffold typically serves as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the target kinase.

c-Jun N-terminal Kinase (JNK) Inhibition

Derivatives of this compound have been identified as dual-action JNK inhibitors. Intriguingly, these compounds can function as both ATP-competitive inhibitors and as mimetics of the JIP (JNK-interacting protein) peptide, targeting the substrate docking site.[1] This dual mechanism can lead to enhanced potency and selectivity. The up-regulation of JNK activity is associated with numerous human disorders, including neurodegenerative diseases, cancer, and type-2 diabetes.[1]

The core this compound moiety is crucial for activity. Structure-activity relationship (SAR) studies have shown that replacing the thiophene (B33073) with a phenyl ring or altering the 3-carboxamide group to a carboxylic acid or ester leads to a significant loss of inhibitory activity.[1][2]

The following diagram illustrates the role of JNK in the MAPK signaling cascade and the points of inhibition by this compound derivatives.

JNK_Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MAP2K (MKK4/7) stress->mkk Activates jnk JNK mkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates apoptosis Apoptosis, Inflammation, Cell Proliferation cjun->apoptosis inhibitor This compound Derivative inhibitor->jnk Inhibits (ATP & JIP sites)

Caption: JNK signaling pathway and inhibition point.

The table below summarizes the inhibitory activity of various this compound analogues against JNK1. The data highlights key structural modifications that influence potency.

Compound IDKey Structural ModificationJNK1 IC50 (µM)Reference
1 4,5-dimethyl-2-(naphthalen-1-yl)acetamido26.0[1]
5g Unsubstituted thiophene ring5.4[1][2]
25 Optimized 2-position substituent1.32[1]
7 One carbon linker at 2-position3.6[2]
3 Phenyl ring instead of thiophene> 100[1][2]
5a 3-carboxy group instead of 3-carboxamideInactive[1][2]
5f Carboxamide at 5-position instead of 3-positionInactive[1][2]
9 Two carbon linker at 2-position> 100[2]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] this compound derivatives, particularly those based on the PAN-90806 scaffold, have been developed as potent VEGFR-2 inhibitors.[3][4]

The mechanism of action for these compounds involves binding to the ATP pocket of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation. This blockade disrupts downstream signaling through pathways like MEK/ERK, leading to the induction of apoptosis, cell cycle arrest, and an increase in reactive oxygen species (ROS) in cancer cells.[3]

This diagram shows the VEGFR-2 signaling cascade and its inhibition.

VEGFR2_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds & Activates mek MEK vegfr2->mek Activates erk ERK mek->erk Phosphorylates angiogenesis Angiogenesis, Cell Proliferation, Migration erk->angiogenesis inhibitor This compound (e.g., Compound 14d) inhibitor->vegfr2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and inhibition.

Compound IDVEGFR-2 IC50 (nM)Antiproliferative IC50 (µM) vs. A549 CellsReference
14d 191.1Not specified, but potent[3]
PAN-90806 Not specified, but potent (nanomolar range)Not specified[4]

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP-1 in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype where the accumulation of unrepaired DNA damage causes cell death.[5]

Novel inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have been designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate, interacting with the PARP-1 active site through hydrogen bonds and pi-stacking interactions.[5]

The diagram below explains the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

PARP_Inhibition_Logic cluster_normal Normal Cell cluster_brca_deficient BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-1 (BER) ssb1->parp1 Repaired by survival1 DNA Repair & Cell Survival parp1->survival1 hrr1 Homologous Recombination Repair (HRR) ssb2 Single-Strand Break (SSB) dsb Double-Strand Break (DSB) (at replication fork) ssb2->dsb Unrepaired SSB leads to parp2 PARP-1 (BER) inhibitor Thiophene-based PARP Inhibitor inhibitor->parp2 hrr2 Defective HRR (BRCA1/2 mutation) dsb->hrr2 Cannot be repaired by death Synthetic Lethality & Cell Death hrr2->death

Caption: Synthetic lethality via PARP inhibition.

Compound IDPARP-1 IC50 (nM)Reference
16g 10.3[5]
16i 9.7[5]
16j 5.8[5]
16l 4.9[5]
Olaparib 5.0[5]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for key assays mentioned in the cited literature.

Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay - Generic Protocol)

This assay is used to measure the binding of a test compound to a kinase active site.

  • Reagents:

    • Kinase (e.g., JNK1, VEGFR-2)

    • Europium-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

    • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

    • Test compound (this compound derivative)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and the Eu-labeled antibody mixture to the wells.

    • Add the Alexa Fluor™ 647-tracer to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665/615). A decrease in the ratio indicates displacement of the tracer by the test compound.

    • Plot the emission ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549, HCT116, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate the plate for 72 hours at 37°C.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO. Read absorbance at 570 nm.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent directly to the wells according to the manufacturer's protocol. Shake for 2 minutes and incubate for 10 minutes. Read luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against compound concentration to determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.[6][7]

  • Procedure:

    • Seed and treat cells with the test compound as described in the antiproliferative assay (Section 3.2).

    • Use a commercial luminogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

    • Add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.

    • Mix by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

    • Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase activity.

The following diagram outlines a typical workflow for evaluating a novel this compound derivative as a potential anticancer agent.

Experimental_Workflow synthesis Compound Synthesis & Characterization enzyme_assay Primary Screening: Enzyme Inhibition Assay (e.g., Kinase, PARP) synthesis->enzyme_assay Test cell_viability Secondary Screening: Cell Proliferation Assay (IC50 Determination) enzyme_assay->cell_viability Potent Hits mechanism Mechanism of Action Studies cell_viability->mechanism Active Compounds apoptosis Apoptosis Assay (Caspase-3/7) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Target Engagement (Western Blot for p-ERK, etc.) mechanism->western_blot invivo In Vivo Efficacy (Xenograft Models) mechanism->invivo Lead Compound

Caption: Drug discovery workflow for thiophene derivatives.

References

An In-depth Technical Guide to the Chemical Reactivity of the Thiophene-3-Carboxamide Core

Author: BenchChem Technical Support Team. Date: December 2025

The thiophene-3-carboxamide scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of novel compounds with diverse biological activities and material characteristics. This guide provides a comprehensive overview of the chemical reactivity of the this compound core, focusing on key transformations relevant to researchers, scientists, and drug development professionals.

Electronic Properties and General Reactivity

Thiophene (B33073) is an aromatic heterocycle that is generally more electron-rich and thus more reactive towards electrophiles than benzene.[1][2] The sulfur atom's lone pairs contribute to the π-electron system, enhancing the ring's nucleophilicity.[3] However, the introduction of a carboxamide group at the 3-position significantly modulates this reactivity. The carboxamide group is an electron-withdrawing group through resonance and inductive effects, which deactivates the thiophene ring towards electrophilic attack.

Computational studies, such as the calculation of Highest Occupied Molecular Orbital (HOMO) densities, can predict the most probable sites for electrophilic attack. For a related compound, 2-ureidothis compound, the HOMO density is highest at the C-5 position, suggesting that this is the most nucleophilic site.[4][5] Therefore, electrophilic substitution reactions on the this compound core are expected to preferentially occur at the C-5 position.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the carboxamide group, the this compound core can undergo electrophilic aromatic substitution, typically requiring forcing conditions compared to unsubstituted thiophene. The substitution is predominantly directed to the C-5 position.

A general workflow for electrophilic substitution on the this compound core is depicted below.

G ThiopheneCore This compound Intermediate Sigma Complex (Wheland Intermediate) ThiopheneCore->Intermediate Attack at C5 Electrophile Electrophile (E+) (e.g., Br+, NO2+) Electrophile->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation -H+ Product 5-Substituted Product Deprotonation->Product

General workflow for electrophilic substitution.

Key Electrophilic Substitution Reactions:

  • Halogenation: Bromination is a common halogenation reaction. For instance, bromination of 2-ureidothis compound with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) readily affords the 5-bromo derivative in good yield.[4][5]

  • Nitration: Nitration of thiophene derivatives typically employs a mixture of nitric acid and sulfuric acid.[6] For the deactivated this compound core, harsher conditions might be necessary. The nitro group is introduced at the C-5 position.

  • Sulfonation: Sulfonation can be achieved using concentrated sulfuric acid. The sulfonic acid group is also directed to the C-5 position.[7]

  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Acetylation, for example, would yield a 5-acetyl-thiophene-3-carboxamide.[7]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally less common than electrophilic substitution and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[8][9] The carboxamide group at C-3, along with other potential electron-withdrawing substituents, can facilitate SNAr reactions, particularly if a good leaving group (such as a halogen) is present at an activated position (e.g., C-2 or C-5).

For example, a nitro group can be displaced by a sulfur nucleophile in 3-nitro-substituted thiophene-2,5-dicarboxylates.[8][10] This indicates that with appropriate activation, nucleophilic substitution is a viable strategy for functionalizing the this compound core.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation and have been extensively used to functionalize the this compound scaffold.[4][11] These reactions provide efficient routes to a wide variety of substituted derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction has been successfully applied to 5-bromo-thiophene-3-carboxamide derivatives to introduce various aryl and heteroaryl substituents at the C-5 position.[4][5]

G Start 5-Bromo-thiophene-3-carboxamide + Arylboronic Acid/Ester Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Reaction Product 5-Aryl-thiophene-3-carboxamide Reaction->Product G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB TPCA1 This compound Inhibitor (e.g., TPCA-1) TPCA1->IKK Inhibits pIkB p-IκB IkB_NFkB->pIkB Ub Ubiquitination & Degradation pIkB->Ub NFkB NF-κB (Active) Ub->NFkB Releases Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation DNA DNA Nucleus_NFkB->DNA Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes Transcription->Genes

References

Thiophene-3-Carboxamide: A Privileged Scaffold in Drug Discovery - A Technical Review of Patents and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene-3-carboxamide core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features and synthetic tractability have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth review of the patent landscape and key research findings related to this compound derivatives, with a focus on their therapeutic potential as anticancer, anti-inflammatory, anti-infective, and neuroprotective agents. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes complex biological pathways and experimental workflows to facilitate further research and development in this promising area.

I. Synthetic Strategies for this compound Derivatives

The synthesis of the this compound scaffold and its derivatives is primarily achieved through robust and versatile chemical reactions. The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophene-3-carboxylates, which serve as key intermediates.[1] Subsequent modifications, such as amide bond formation, are then employed to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A common synthetic route involves the reaction of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base, characteristic of the Gewald reaction, to form a 2-aminothiophene-3-carbonitrile (B183302) or a related ester. This intermediate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a diverse range of amines to yield the final this compound derivatives.

Synthesis_Workflow Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate1 2-Aminothiophene-3-carboxylate Intermediate Gewald->Intermediate1 Hydrolysis Hydrolysis Intermediate1->Hydrolysis Intermediate2 Thiophene-3-carboxylic Acid Hydrolysis->Intermediate2 Amide_Coupling Amide Coupling (e.g., with EDC, DMAP) Intermediate2->Amide_Coupling Final_Product This compound Derivatives Amide_Coupling->Final_Product Amines Diverse Amines Amines->Amide_Coupling

General Synthetic Workflow for this compound Derivatives.
Experimental Protocol: Gewald Reaction for 2-Aminothiophene-3-carboxylate Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, as described in the literature.[1]

Materials:

Procedure:

  • To a stirred equimolar mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) at room temperature, add sulfur (0.06 mol).

  • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

  • Stir the reaction mixture at 40-50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the purified product.[1]

II. Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including angiogenesis, cell proliferation, and survival.

A. Kinase Inhibition

A primary mechanism of action for many anticancer thiophene-3-carboxamides is the inhibition of protein kinases that are crucial for tumor growth and progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent VEGFR-2 inhibitors.[2]

Signaling Pathway:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K/Akt Pathway Dimerization->PI3K RAS Ras/Raf/MEK/ERK Pathway Dimerization->RAS Thiophene_3_carboxamide This compound Derivatives Thiophene_3_carboxamide->VEGFR2 Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition by Thiophene-3-carboxamides.

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

Compound IDTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
14d VEGFR-2191.1HCT116, MCF7, PC3, A549Not specified[2]
5 VEGFR-2590HepG-2-[3][4]
21 VEGFR-21290HepG-2-[3][4]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

A general protocol to assess the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • ELISA-based detection system (e.g., anti-phosphotyrosine antibody)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound dilutions.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using an ELISA-based method with a phosphotyrosine-specific antibody.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in apoptosis and inflammation. Some this compound derivatives have been identified as dual inhibitors, acting as both ATP and JIP (JNK-interacting protein) mimetics.[5]

Signaling Pathway:

JNK_Signaling Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Thiophene_3_carboxamide This compound Derivatives Thiophene_3_carboxamide->JNK Apoptosis_Inflammation Apoptosis, Inflammation cJun->Apoptosis_Inflammation

JNK Signaling Pathway and Inhibition by Thiophene-3-carboxamides.

Quantitative Data: JNK1 Inhibition

Compound IDModificationsJNK1 IC50 (µM)Reference
1 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)26.0[5]
3 Phenyl ring instead of thiophene (B33073)> 100[5]
5a 3-carboxy group instead of 3-carboxamideSignificant loss of activity[5]
5g Unsubstituted thiophene5.4[5]

Experimental Protocol: In Vitro JNK Kinase Assay

A general protocol to measure the kinase activity of JNK in the presence of an inhibitor.[6]

Materials:

  • Recombinant active JNK enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • Test compounds (this compound derivatives)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 2 mM DTT)

  • [γ-³²P]ATP or cold ATP

  • SDS-PAGE apparatus and phosphorimager or Western blot equipment

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK enzyme, and various concentrations of the test compound.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding the JNK substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[6]

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling.[6]

  • Separate the reaction products by SDS-PAGE.

  • Visualize and quantify the phosphorylated substrate using a phosphorimager (for [γ-³²P]ATP) or Western blotting with a phospho-specific antibody.

B. Tubulin Polymerization Inhibition

Some this compound derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Data: Cytotoxicity of CA-4 Biomimetics

Compound IDCancer Cell LineIC50 (µM)Reference
2b Hep3B5.46[7]
2e Hep3B12.58[7]

Experimental Protocol: Cell Viability (MTS) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., Hep3B)

  • RPMI-1640 medium with supplements

  • Test compounds

  • 96-well plates

  • MTS reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well and incubate for 72 hours.[7]

  • Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100, 300 µM).[7]

  • Incubate for a further period (e.g., 48-72 hours).

  • Add 20 µL of MTS reagent to each well and incubate at 37°C.[7]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

III. Anti-infective Activity

This compound derivatives have also demonstrated promising activity against various pathogens, including bacteria and fungi.

Quantitative Data: Antimicrobial Activity

While specific MIC values are not consistently reported in a centralized table in the initial search, several studies confirm the antibacterial and antifungal properties of this class of compounds.[9]

IV. Activity in Neurodegenerative Disorders

Recent research has begun to explore the potential of thiophene-based compounds, including thiophene-3-carboxamides, in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[10][11] The proposed mechanisms of action are often multi-targeted, involving the modulation of protein aggregation, reduction of oxidative stress, and inhibition of neuroinflammation. Patents have been filed for thiophene derivatives for the treatment of such disorders.[12]

V. Patent Landscape

A review of the patent literature reveals a strong and continued interest in this compound derivatives from pharmaceutical and biotechnology companies. Key patents cover their use as:

  • Protein kinase inhibitors: Targeting a wide range of kinases for cancer and inflammatory diseases.[12]

  • Anticancer agents: With various mechanisms of action.

  • Immunosuppressive agents: For autoimmune disorders.[13]

  • Therapeutics for neurodegenerative diseases. [12][14]

This indicates a broad recognition of the therapeutic potential of this scaffold and an active effort to develop novel drugs based on this chemical entity.

VI. Conclusion and Future Directions

The this compound scaffold is a versatile and privileged structure in drug discovery, with a wealth of research and patent literature supporting its potential in various therapeutic areas. The extensive body of work on its anticancer properties, particularly through kinase inhibition, highlights its significance in oncology. The emerging applications in neurodegenerative and infectious diseases suggest that the full therapeutic potential of this scaffold is yet to be fully realized.

Future research should focus on:

  • Structure-based drug design: To improve the potency and selectivity of existing derivatives.

  • Exploration of novel biological targets: To expand the therapeutic applications of this scaffold.

  • Pharmacokinetic and pharmacodynamic profiling: To optimize the drug-like properties of lead compounds for in vivo efficacy and safety.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of this compound derivatives into novel and effective therapies.

References

In Silico Prediction of Thiophene-3-carboxamide ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage in silico prediction of these properties offers a cost-effective and rapid methodology to identify and prioritize compounds with a higher probability of success. This technical guide provides an in-depth overview of the computational prediction of ADMET properties for Thiophene-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry.

Core Concepts in ADMET Prediction

Before a molecule can exert its therapeutic effect, it must navigate a complex biological environment. ADMET studies aim to characterize this journey. In silico ADMET prediction utilizes computational models to estimate these pharmacokinetic and toxicological properties based on the molecule's structure. These predictions are crucial for early-stage drug discovery, enabling researchers to filter out compounds with undesirable properties and optimize lead candidates.

Quantitative ADMET Data for this compound Derivatives

The following table summarizes key in silico predicted ADMET properties for a selection of this compound derivatives and related heterocyclic compounds, compiled from various research publications. These parameters provide a quantitative basis for assessing the drug-like potential of these molecules.

Compound IDMolecular Weight ( g/mol )logP (o/w)H-Bond DonorsH-Bond AcceptorsAqueous Solubility (logS)Caco-2 Permeability (nm/s)BBB Permeability (logBB)Human Oral Absorption (%)Toxicity Risk
A1 382.35.8603----Low
A2 392.315.3203----Low
A9 347.865.2103----Low
A11 358.414.4605----Low
A16 329.414.2614----Low
Compound 3 -----< 1.0-> Standard DrugNon-toxic
Compound 23 -----< 1.0-> Standard DrugNon-toxic

Note: A hyphen (-) indicates that the specific data was not available in the cited literature. The data is intended for comparative purposes and is based on predictions from various software platforms.

Methodologies for In Silico ADMET Prediction

A variety of computational tools are employed to predict the ADMET properties of drug candidates. These tools often utilize quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its biological activity or physicochemical properties.[1][2][3]

Commonly Used Software and Protocols:
  • Molinspiration: This tool is frequently used for calculating basic molecular properties and predicting bioactivity scores. The methodology involves fragment-based calculations to predict parameters like logP, molecular weight, and the number of hydrogen bond donors and acceptors, which are crucial for assessing Lipinski's rule of five.

  • PreADMET: This web-based application provides predictions for a wide range of ADMET properties.[4] For absorption, it offers predictions for Caco-2 and MDCK cell permeability, as well as human intestinal absorption (HIA).[5] It also predicts plasma protein binding and blood-brain barrier (BBB) penetration for distribution.[5] For toxicity, it can predict Ames mutagenicity and carcinogenicity.[4]

  • OSIRIS Property Explorer: This tool is often used to predict drug-likeness and potential toxicity risks.[5] It calculates various physicochemical properties and compares them to a pre-compiled database of known drug fragments to flag potential toxicophores. Toxicity risks are often categorized as low, medium, or high based on the presence of fragments associated with mutagenicity, tumorigenicity, irritant effects, or reproductive toxicity.

  • QikProp (Schrödinger): QikProp is a powerful tool for predicting a wide array of pharmaceutically relevant properties from the 3D structure of a molecule.[6] It provides predictions for over 40 properties, including aqueous solubility (logS), octanol/water partition coefficient (logPo/w), Caco-2 and MDCK cell permeability, and human serum albumin binding (logKhsa).[6][7] The prediction protocol typically involves:

    • Molecule Preparation: Input molecules are neutralized and subjected to energy minimization using a suitable force field (e.g., OPLS).

    • Property Calculation: QikProp then calculates a variety of descriptors and uses these to predict the ADMET properties based on its internal models.

Visualizing In Silico ADMET Workflows and Pathways

General Workflow for In Silico ADMET Prediction

The following diagram illustrates a typical workflow for the computational prediction of ADMET properties, from initial compound design to the final assessment of drug-likeness.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Molecule This compound Derivative Structure (SMILES/SDF) Absorption Absorption (e.g., Caco-2, HIA) Molecule->Absorption Distribution Distribution (e.g., BBB, PPB) Molecule->Distribution Metabolism Metabolism (e.g., CYP450 Inhibition) Molecule->Metabolism Excretion Excretion Molecule->Excretion Toxicity Toxicity (e.g., Mutagenicity, Carcinogenicity) Molecule->Toxicity DrugLikeness Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) Absorption->DrugLikeness Distribution->DrugLikeness Metabolism->DrugLikeness Excretion->DrugLikeness Toxicity->DrugLikeness LeadOptimization Lead Optimization DrugLikeness->LeadOptimization

A general workflow for in silico ADMET prediction.
Hypothetical Toxicity Pathway for Thiophene-Containing Compounds

Metabolism of thiophene-containing drugs by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive metabolites, which are often implicated in drug-induced toxicity.[8][9][10] The following diagram illustrates a hypothetical signaling pathway for such bioactivation.

Toxicity_Pathway cluster_initiation Metabolic Activation cluster_metabolites Reactive Metabolites cluster_downstream Cellular Consequences Thiophene (B33073) This compound CYP450 Cytochrome P450 (e.g., CYP2C9, CYP3A4) Thiophene->CYP450 Metabolism SOxide Thiophene-S-oxide CYP450->SOxide S-oxidation Epoxide Thiophene Epoxide CYP450->Epoxide Epoxidation CovalentBinding Covalent Binding to Macromolecules (Proteins, DNA) SOxide->CovalentBinding Epoxide->CovalentBinding OxidativeStress Oxidative Stress CovalentBinding->OxidativeStress CellularDamage Cellular Damage & Toxicity OxidativeStress->CellularDamage

A hypothetical toxicity pathway for thiophene derivatives.

Conclusion

The in silico prediction of ADMET properties is an indispensable component of modern drug discovery. For this compound derivatives, these computational approaches provide valuable insights into their potential as drug candidates, guiding the selection and optimization process long before costly and time-consuming experimental studies are undertaken. By integrating the methodologies and data presented in this guide, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective therapeutics.

References

Quantum Chemical Insights into Thiophene-3-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, computational analysis, and biological evaluation of thiophene-3-carboxamide derivatives, offering a guide for researchers, scientists, and drug development professionals in leveraging quantum chemical calculations for novel therapeutic design.

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of the thiophene (B33073) ring and the carboxamide group allows for the fine-tuning of their physicochemical and biological profiles.[5] This technical guide provides a comprehensive overview of the quantum chemical calculations performed on these derivatives, alongside detailed experimental protocols and a summary of their biological activities, to facilitate the rational design of new and more potent therapeutic agents.

Synthesis and Experimental Characterization

The synthesis of this compound derivatives often involves multi-step reactions. A common synthetic route is the Gewald reaction, which is a versatile method for the preparation of 2-aminothiophenes.[3][6] These can then be further modified to yield the desired carboxamide derivatives. Another approach involves the reaction of a thiophene-3-carboxylic acid with a substituted aniline (B41778) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).[2]

The structural characterization of these synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).[2][7]

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in understanding the structure-activity relationships (SAR) of this compound derivatives.[8][9] These computational methods provide insights into the electronic and geometric properties of molecules, which are critical for their interaction with biological targets.[9]

A frequently employed method for these calculations is DFT with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with the 6-31G(d,p) basis set.[4][9][10][11][12] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[10]

Key parameters obtained from these calculations include:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms in a molecule, including bond lengths and angles.[9]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability.[2][13]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[2][13][14]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

The following diagram illustrates a general workflow for performing quantum chemical calculations on this compound derivatives.

G A Molecule Design & Synthesis B Initial 3D Structure Generation A->B C Geometry Optimization (DFT) e.g., B3LYP/6-31G(d,p) B->C D Frequency Calculation C->D E Analysis of Optimized Structure (Bond lengths, angles) C->E F Electronic Property Calculation (HOMO, LUMO, MEP) C->F D->C Verify Minimum Energy G Correlation with Biological Activity E->G F->G H Structure-Activity Relationship (SAR) G->H

Computational Chemistry Workflow.

Correlation of Calculated Properties with Biological Activity

A key application of quantum chemical calculations is to establish a correlation between the computed molecular properties and the observed biological activities of this compound derivatives. For instance, a lower HOMO-LUMO gap can be associated with higher biological activity, as it implies a molecule that is more readily polarized and can participate more easily in charge-transfer interactions with biological receptors.[2]

The following diagram illustrates the relationship between calculated quantum chemical parameters and the potential biological activity of these compounds.

G cluster_calc Calculated Properties cluster_activity Biological Activity HOMO_LUMO Low HOMO-LUMO Gap Binding Enhanced Receptor Binding HOMO_LUMO->Binding MEP Favorable MEP MEP->Binding Geometry Optimal Geometry Geometry->Binding Activity Increased Potency Binding->Activity

Calculated Properties and Biological Activity.

Data Presentation: A Comparative Analysis

To facilitate the comparison of different this compound derivatives, the following tables summarize key quantum chemical data and biological activity information from various studies.

Table 1: Quantum Chemical Properties of Selected this compound Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Derivative 2bDFT-0.2013-0.06810.13[2]
Derivative 2eDFT-0.2091-0.05540.15[2]

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 2bHep3B5.46[2]
Derivative 2eHep3B12.58[2]
RAA5Various-16.98% (Mean Growth)[3]
Compound 5HepG-2(2.3-fold higher than Sorafenib)[7]
Compound 21HepG-2(1.7-fold higher than Sorafenib)[7]

Table 3: In Vitro Anti-inflammatory Activity of Selected Thiophene Derivatives

CompoundAssayResultReference
Thiophene derivativesCOX/LOX InhibitionVaries with substitution[15][16]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are standardized methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives[2]
  • Dissolve the starting thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add EDC (1.5 equivalents) and DMAP (0.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[17][18][19]
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for another 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages[1]
  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

The integration of quantum chemical calculations with experimental studies provides a powerful platform for the discovery and development of novel this compound derivatives as therapeutic agents. This guide has outlined the key computational and experimental methodologies employed in this field. By understanding the relationships between molecular structure, electronic properties, and biological activity, researchers can more effectively design and synthesize next-generation drug candidates with improved potency and selectivity. The continued application of these integrated approaches holds significant promise for advancing the field of drug discovery.

References

Initial Toxicity Assessment of New Thiophene-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiophene-3-carboxamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. As with any novel chemical entity destined for therapeutic use, a thorough initial toxicity assessment is paramount. This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary toxicological screening of new this compound analogs. It covers essential in vitro and in vivo assays, summarizes key toxicity data from recent studies, and outlines the underlying mechanisms of thiophene-related toxicity.

Introduction to this compound Toxicity

Thiophene-containing compounds are integral to numerous approved drugs. However, the thiophene (B33073) ring is considered a "structural alert" in toxicology.[1] Its metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of highly reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides.[1][2] These reactive intermediates can covalently bind to cellular macromolecules, leading to dose-dependent toxicity, including hepatotoxicity and nephrotoxicity, as seen with drugs like tienilic acid and suprofen.[1][2][3] Therefore, early-stage toxicity profiling is critical to identify and de-risk potentially hazardous analogs in the drug discovery pipeline.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening involves evaluating the effect of the new analogs on cell viability and proliferation in various cell lines. This typically includes both cancerous and non-cancerous (normal) cell lines to assess selectivity.

Quantitative Cytotoxicity Data

The cytotoxic effects of novel this compound analogs are typically quantified by determining the half-maximal inhibitory concentration (IC50) or by measuring percent cell viability at given concentrations.

Table 1: In Vitro Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)% Cell Viability (Concentration)Reference
MB-D1 A375 (Melanoma)MTT-40.31% (100 µM), 46.40% (75 µM)[4]
MB-D2 A375 (Melanoma)MTT-11.74% (100 µM), 31.96% (75 µM)[4]
HT-29 (Colorectal)MTT-30.6% (100 µM), 50.04% (75 µM)[4][5]
MCF-7 (Breast)MTT-38.93% (100 µM), 76.18% (50 µM)[4][5]
MB-D4 A375 (Melanoma)MTT-33.42% (100 µM)[4]
HT-29 (Colorectal)MTT-69.28% (100 µM), 51% (75 µM)[4][5]
MCF-7 (Breast)MTT-53.98% (100 µM), 68.75% (50 µM)[4][5]
Compound 2b Hep3B (Hepatocellular)MTS5.46-[6]
Compound 2d Hep3B (Hepatocellular)MTS8.85-[6]
Compound 2e Hep3B (Hepatocellular)MTS12.58-[6]
Compound 5 HepG-2 (Hepatocellular)SRB2.3-fold > Sorafenib-[7]
Compound 21 HepG-2 (Hepatocellular)SRB1.7-fold > Sorafenib-[7]
Compound 4a HepG2, MCF-7-Close to Sorafenib-[8]
Compound 4b HepG2, MCF-7-Close to Sorafenib-[8]
Compound 11a HepG2, HCT-116, MCF-7, PC3-Promising Activity-[9]

Table 2: Cytotoxicity in Normal (Non-Cancerous) Cell Lines

Compound SeriesCell LineKey FindingReference
MB-D2 HaCaT (Keratinocyte)No significant cytotoxic effects observed.[4][5]
2a-2e Hek293t (Embryonic Kidney)Negligible toxicity profiles reported.[6]

A favorable toxicity profile is indicated by high IC50 values against normal cell lines and low IC50 values against target cancer cell lines, demonstrating high selectivity.

Mechanisms of Toxicity and Cell Death

Understanding the mechanism by which a compound induces cytotoxicity is crucial. For many thiophene carboxamides, the induction of apoptosis is a key pathway.

Apoptosis Induction

Several studies indicate that cytotoxic this compound analogs trigger programmed cell death. Key indicators of apoptosis include:

  • Caspase Activation: Compounds like MB-D2 have been shown to activate caspases-3/7, which are executioner caspases in the apoptotic cascade.[4][5]

  • Mitochondrial Depolarization: Loss of mitochondrial membrane potential is an early event in apoptosis. The JC-1 assay is commonly used to measure this, with effective compounds inducing significant depolarization.[4][5]

  • Bax/Bcl-2 Ratio: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway.[7]

G cluster_0 Apoptosis Induction by Thiophene-3-Carboxamides Compound This compound Analog Mito Mitochondrial Depolarization Compound->Mito Bax Increased Bax/Bcl-2 Ratio Compound->Bax Casp9 Caspase-9 Activation Mito->Casp9 Bax->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound analogs.

Metabolic Bioactivation

The primary mechanism of systemic toxicity for thiophene-containing drugs involves metabolic bioactivation by CYP450 enzymes in the liver. This process generates reactive metabolites that can cause cellular damage.

G cluster_1 Metabolic Bioactivation of Thiophene Ring Thiophene This compound (Parent Drug) CYP450 CYP450 Enzymes (e.g., in Liver) Thiophene->CYP450 Metabolism S_Oxide Thiophene S-Oxide (Reactive Metabolite) CYP450->S_Oxide Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Toxicity Covalent Binding to Proteins Hepatotoxicity/Nephrotoxicity S_Oxide->Toxicity Epoxide->Toxicity

Caption: CYP450-mediated bioactivation of the thiophene ring leading to toxicity.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate toxicity assessment.

General Workflow for Initial Toxicity Screening

A structured workflow ensures that comprehensive data is collected efficiently.

G cluster_2 Toxicity Assessment Workflow start Synthesis & Purification of Analogs invitro In Vitro Cytotoxicity (Normal & Cancer Cell Lines) - MTT/MTS Assay start->invitro selectivity Determine IC50 & Assess Selectivity Index invitro->selectivity mechanistic Mechanistic Assays (for active compounds) - Caspase, JC-1, etc. selectivity->mechanistic Selective? admet In Silico ADME-T Prediction selectivity->admet invivo Acute In Vivo Toxicity (if promising) - LD50 Determination mechanistic->invivo admet->invivo finish Comprehensive Toxicity Profile invivo->finish

Caption: General experimental workflow for initial toxicity assessment.

Protocol: Cell Viability (MTS/MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells (e.g., A375, HaCaT) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with the this compound analogs at various concentrations (e.g., 1 µM to 100 µM) for a specified period, typically 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-FU).[4][6]

  • Reagent Addition: After incubation, add MTS or MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

  • Cell Culture and Treatment: Seed and treat cells with the test compounds as described for the cell viability assay.

  • Reagent Addition: After the treatment period, add a luminogenic substrate for caspase-3 and caspase-7 (e.g., a proluminescent DEVD-peptide substrate).

  • Incubation: Incubate at room temperature for 1-2 hours. If caspases-3/7 are active, they will cleave the substrate, releasing a luminescent product.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescence intensity is directly proportional to the amount of caspase-3/7 activity.[4][5]

Protocol: General Synthesis of this compound Analogs

Many protocols involve the coupling of a thiophene carboxylic acid with an appropriate amine.

  • Activation: Dissolve the starting material, such as 5-(4-fluorophenyl)thiophene-2-carboxylic acid, in a suitable solvent like dichloromethane (B109758) (DCM).[6]

  • Coupling Agents: Add a coupling activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, like 4-Dimethylaminopyridine (DMAP). Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for approximately 30 minutes.[6]

  • Amine Addition: Add the desired aniline (B41778) or amine derivative to the reaction mixture.

  • Reaction: Continue stirring for an extended period (e.g., 48 hours) while monitoring the reaction's progress using Thin-Layer Chromatography (TLC).[6]

  • Workup and Purification: Upon completion, perform an extraction (e.g., with HCl to remove excess aniline) and dry the mixture. Purify the final product using techniques like recrystallization or column chromatography.

Conclusion

The initial toxicity assessment of new this compound analogs is a multi-faceted process that is critical for advancing safe and effective drug candidates. A systematic approach, beginning with broad in vitro cytotoxicity screening against both normal and cancerous cell lines, followed by targeted mechanistic studies (e.g., apoptosis assays) for promising hits, provides a solid foundation for further development. Understanding the potential for metabolic bioactivation of the thiophene core remains a key consideration throughout the discovery process. The protocols and data presented herein serve as a guide for researchers to design and execute robust preliminary toxicity evaluations.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Thiophene-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is frequently identified in high-throughput screening (HTS) campaigns, particularly as inhibitors of protein kinases. This document provides detailed application notes and protocols for the screening of this compound libraries against key kinase targets implicated in cancer and other diseases. The methodologies described herein are tailored for an HTS format, emphasizing robustness, miniaturization, and automation-friendliness.

Target Focus: Protein Kinases

Protein kinases are a major class of drug targets, and various this compound derivatives have shown potent inhibitory activity against specific kinases. This document will focus on assays relevant to the following key targets:

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in cellular responses to stress, inflammation, and apoptosis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a common target in cancer therapy.

Data Presentation: Summary of Assay Performance

The following tables summarize typical quantitative data and performance metrics for the high-throughput screening assays detailed in this document. These values are representative and should be optimized for specific laboratory conditions and instrumentation.

Table 1: Biochemical Kinase Assay Performance

ParameterLanthaScreen® TR-FRET Kinase AssayDELFIA® Kinase Assay
Assay Principle Time-Resolved FRETTime-Resolved Fluorescence
Format Homogeneous (no-wash)Heterogeneous (wash-based)
Typical Plate Format 384-well96- or 384-well
Z'-factor ≥ 0.6≥ 0.5
Signal-to-Background > 5> 10
ATP Concentration At or near KmAt or near Km
Readout Emission Ratio (e.g., 665nm/620nm)Time-Resolved Fluorescence Counts
Advantages Homogeneous, fast, automatableHigh sensitivity, robust
Disadvantages Potential for compound interferenceRequires wash steps, slower

Table 2: Cell-Based Assay Performance

ParameterMTT Cytotoxicity Assay
Assay Principle Colorimetric (reduction of MTT to formazan)
Format Homogeneous
Typical Plate Format 96- or 384-well
Z'-factor ≥ 0.5
Signal-to-Noise > 10
Incubation Time 24 - 72 hours
Readout Absorbance (570 nm)
Advantages Inexpensive, simple, widely used
Disadvantages Indirect measure of viability, potential for artifacts

Experimental Protocols

Protocol 1: General Synthesis of a this compound Library

This protocol describes a general method for the combinatorial synthesis of a this compound library suitable for HTS.

Workflow for this compound Library Synthesis

G A Start with diverse 2-aminothiophene-3-carboxylates B Couple with a library of carboxylic acids A->B Amide bond formation C Reaction Conditions: - Coupling agent (e.g., HATU, EDC/HOBt) - Base (e.g., DIPEA) - Solvent (e.g., DMF, DCM) B->C Optimize D Purification by automated flash chromatography or preparative HPLC C->D E Characterization (LC-MS, NMR) D->E F Plate for HTS E->F

Caption: General workflow for the synthesis of a this compound library.

Materials:

  • A diverse set of 2-aminothiophene-3-carboxylate building blocks

  • A library of carboxylic acids

  • Coupling agents (e.g., HATU, EDC/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Automated flash chromatography system or preparative HPLC

  • LC-MS and NMR for analysis

Procedure:

  • Reaction Setup: In an array of reaction vials, dissolve a 2-aminothiophene-3-carboxylate (1 equivalent) in an appropriate anhydrous solvent.

  • Addition of Reagents: To each vial, add a unique carboxylic acid (1.1 equivalents), a coupling agent (1.2 equivalents), and a base (2 equivalents).

  • Reaction: Cap the vials and allow the reactions to proceed at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reactions and perform a liquid-liquid extraction to remove excess reagents and byproducts.

  • Purification: Purify the crude products using an automated parallel purification system.

  • Analysis: Confirm the identity and purity of each compound by LC-MS and for a subset by NMR.

  • Plating: Prepare a stock solution of each pure compound in DMSO and plate into 384-well plates for HTS.

Protocol 2: LanthaScreen® TR-FRET Kinase Assay

This protocol is a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.[1][2][3]

LanthaScreen® TR-FRET Assay Workflow

G A Dispense Test Compounds (this compound library) B Add Kinase and Fluorescein-labeled Substrate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagents (Terbium-labeled anti-phospho antibody) D->E F Incubate for TR-FRET Signal Development E->F G Read Plate (TR-FRET) F->G

Caption: Workflow for the LanthaScreen® TR-FRET kinase assay.

Materials:

  • Kinase of interest (e.g., JNK1, VEGFR-2, EGFR)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • 384-well low-volume black plates

  • This compound library in DMSO

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds from the this compound library into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase buffer and add 5 µL to each well.[2]

  • Reaction Initiation: Prepare a 2X ATP solution in kinase buffer and add 5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5][6]

  • Detection: Prepare a 2X detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer with EDTA to stop the reaction. Add 10 µL to each well.[5][6]

  • Signal Development: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) with excitation at 340 nm. Calculate the emission ratio (665/620) to determine kinase inhibition.

Protocol 3: DELFIA® Kinase Assay

This protocol describes a wash-based, time-resolved fluorescence assay for kinase activity.[6]

DELFIA® Kinase Assay Workflow

G A Incubate Kinase, Substrate, ATP, and Test Compound B Transfer to Streptavidin-coated Plate A->B C Incubate to Capture Biotinylated Substrate B->C D Wash Plate C->D E Add Europium-labeled Anti-phospho Antibody D->E F Incubate and Wash E->F G Add Enhancement Solution F->G H Read Plate (Time-Resolved Fluorescence) G->H G A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Test Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival, Permeability AKT->Survival VEGF VEGF-A (Ligand) VEGF->VEGFR2 Binds G cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli UV, Cytokines, ROS MAP3K MAP3K (e.g., ASK1) Stimuli->MAP3K Activate MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Response Apoptosis, Inflammation cJun->Response Regulates Transcription

References

Application Notes & Protocols: Cell-Based Assays with Thiophene-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Thiophene-3-carboxamide derivatives in various cell-based assays. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties, particularly as potential anticancer agents. The following protocols are based on established methodologies and published research findings, offering a guide for the initial in vitro evaluation of novel this compound derivatives.

Introduction

This compound derivatives represent a privileged scaffold in drug discovery, with analogues demonstrating a wide range of biological activities. In oncology research, these compounds have been investigated for their potential to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[1][2] Documented mechanisms of action include the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and Epidermal Growth Factor Receptor (EGFR), as well as induction of apoptosis and cell cycle arrest.[3][4][5]

Data Summary: Biological Activities of this compound Derivatives

The following tables summarize the reported biological activities of various this compound derivatives in different cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
MB-D2 A375 (Melanoma)CytotoxicityMost cytotoxic of series[1][6]
HT-29 (Colorectal)CytotoxicityEffective[1]
MCF-7 (Breast)CytotoxicityEffective[1]
Compound 14d HCT116 (Colorectal)Anti-proliferativeNot specified[3]
MCF7 (Breast)Anti-proliferativeNot specified[3]
PC3 (Prostate)Anti-proliferativeNot specified[3]
A549 (Lung)Anti-proliferativeNot specified[3]
Compound 25 -JNK1 Kinase Assay1.32[4]
-JIP1 Displacement Assay4.62[4]
-c-Jun Phosphorylation7.5[4]
Compound 2b Hep3B (Liver)MTS Assay5.46[2][7]
Compound 2e Hep3B (Liver)MTS Assay12.58[2][7]
Compound 1312 SGC-7901 (Gastric)Anti-proliferative0.34[8]
Compound 16e HCT116 (Colorectal)MTT Assay3.20[5]
A549 (Lung)MTT Assay7.86[5]
MCF-7 (Breast)MTT Assay8.81[5]
SK-MEL-28 (Melanoma)MTT AssayNot specified[5]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 14d VEGFR-2191.1[3]
Compound 16e EGFR94.44[5]
PAN-90806 family VEGFR-2Nanomolar range[1][9]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of a compound on cell viability.

Materials:

  • This compound derivative

  • Cancer cell lines (e.g., A375, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Thiophene-3- carboxamide derivatives start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound derivative

  • Cancer cell lines

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat cells with the this compound derivative at various concentrations for a predetermined time (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • This compound derivative

  • Cancer cell lines

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Ice-cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Harvest cells by trypsinization and collect by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Signaling Pathways Modulated by this compound Derivatives

VEGFR-2 Signaling Pathway

Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3][9] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to reduced endothelial cell proliferation, migration, and tube formation.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Thiophene (B33073) This compound Derivative Thiophene->VEGFR2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

JNK Signaling Pathway

Certain this compound derivatives have been shown to inhibit c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[4] JNKs are involved in cellular responses to stress and play a role in apoptosis and inflammation.

G cluster_pathway JNK Signaling Pathway Inhibition Stress Cellular Stress MKK MKK4/7 Stress->MKK Activates JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Thiophene This compound Derivative Thiophene->JNK Inhibits Apoptosis Apoptosis cJun->Apoptosis Induces

Caption: Inhibition of the JNK signaling pathway.

Conclusion

The protocols and data presented here provide a foundational framework for the investigation of this compound derivatives in cell-based assays. Researchers are encouraged to adapt and optimize these protocols based on their specific research objectives and the characteristics of the particular derivatives under investigation. The diverse biological activities of this compound class make it a promising area for continued research and development in the field of oncology.

References

Application Notes and Protocols: Thiophene-3-Carboxamide Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiophene-3-carboxamide derivatives in material science, with a focus on their application in organic electronics. The following sections detail the performance of these materials, experimental protocols for their synthesis and device fabrication, and visual workflows to guide researchers.

Data Presentation: Performance of Thiophene-Based Materials

The following tables summarize key performance indicators for various thiophene-based polymers in organic solar cells (OSCs) and organic thin-film transistors (OTFTs). While specific data for this compound polymers is emerging, the data for structurally related thiophene (B33073) derivatives provide a valuable benchmark for performance expectations.

Table 1: Performance of Thiophene-Based Polymers in Organic Solar Cells

Polymer/Copolymer SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
P3HT/PC61BM with 0.25 wt% P6 additive5.3---[1]
P3HT-COOH/spiro-OMeTAD0.90.543.746[2]
PDTPBT-C5/PCBM2.80---[3]
PURET-co-P3HT (1:2)/PCBM:Ag nanowires1.580.825.580.35[4]
Benzodithiophene-methyl thiophene-3-carboxylate copolymer/PC71BM4.520.8610.5-[5]

Table 2: Performance of Thiophene-Based Organic Thin-Film Transistors (OTFTs)

SemiconductorMobility (cm²/Vs)On/Off RatioFabrication MethodReference
Poly(2,6-bis(3-alkylthiophen-2-yl)dithieno[3,2-b;2′,3′-d]thiophene)0.3107Solution-Processed[5]
DTTR-TT/PDTT-SBT Blend (30% DTTR-TT)0.22-Solution-Sheared[3]
Poly(3-hexylthiophene) (P3HT)>100x difference based on regioregularity-Solution-Processed[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent use in the fabrication of organic electronic devices.

Protocol 1: Synthesis of N-Aryl-Thiophene-3-Carboxamide Monomers

This protocol describes a general method for the synthesis of N-aryl-thiophene-3-carboxamide monomers, which can be further polymerized.

Materials:

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid in anhydrous DCM.

    • Slowly add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude thiophene-3-carbonyl chloride.

  • Amidation:

    • Dissolve the crude thiophene-3-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline and triethylamine (as a base) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-thiophene-3-carboxamide monomer.

  • Characterization:

    • Confirm the structure and purity of the synthesized monomer using techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.[7]

Protocol 2: Oxidative Polymerization of this compound Derivatives

This protocol outlines a general procedure for the chemical oxidative polymerization of this compound monomers.

Materials:

Procedure:

  • Polymerization:

    • Dissolve the this compound monomer in anhydrous chloroform under an inert atmosphere.

    • In a separate flask, prepare a suspension of anhydrous FeCl3 in anhydrous chloroform.

    • Slowly add the FeCl3 suspension to the monomer solution with vigorous stirring.

    • The reaction mixture will typically change color, indicating the onset of polymerization.

    • Continue stirring at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitate and wash thoroughly with methanol to remove unreacted monomer and residual oxidant.

    • To de-dope the polymer, stir the precipitate in a concentrated ammonia solution for several hours.

    • Filter the polymer, wash with methanol, and then with water until the filtrate is neutral.

    • Dry the polymer under vacuum at 40-60 °C.

  • Characterization:

    • Characterize the synthesized polymer using techniques such as FT-IR, UV-Vis spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermogravimetric Analysis (TGA) for thermal stability.[7]

Protocol 3: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol provides a step-by-step guide for the fabrication of a conventional architecture organic solar cell.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • This compound based polymer (donor)

  • Fullerene derivative (e.g., PC61BM or PC71BM) (acceptor)

  • Chlorobenzene or other suitable solvent

  • Calcium (Ca) or Aluminum (Al) for cathode deposition

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Detergent (e.g., Hellmanex)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, and isopropyl alcohol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds.

    • Anneal the PEDOT:PSS layer at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox or on a hotplate in ambient air.

  • Active Layer Deposition:

    • Prepare a solution of the this compound polymer and the fullerene derivative (e.g., in a 1:1 weight ratio) in chlorobenzene.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-200 nm).

    • Anneal the active layer at a temperature optimized for the specific polymer blend (e.g., 80-150 °C) for a specified time to promote phase separation and improve morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a layer of Calcium (e.g., 20 nm) followed by a layer of Aluminum (e.g., 100 nm) through a shadow mask to define the device area. The deposition should be carried out under high vacuum (< 10-6 Torr).

  • Device Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass slide inside the glovebox to prevent degradation from air and moisture.

    • Characterize the solar cell performance using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Measure the current-voltage (J-V) characteristics to determine PCE, Voc, Jsc, and FF.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound derivatives and the fabrication of organic solar cells.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid A Acid Chloride Formation Thiophene-3-carboxylic acid->A Substituted Aniline Substituted Aniline B Amidation Reaction Substituted Aniline->B A->B C Purification (Column Chromatography) B->C D Oxidative Polymerization C->D F Monomer Characterization (NMR, IR, MS) C->F E Work-up & Purification D->E G Polymer Characterization (FT-IR, UV-Vis, GPC, TGA) E->G

Caption: Workflow for the synthesis and characterization of this compound polymers.

Solar_Cell_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C HTL (PEDOT:PSS) Spin-Coating & Annealing B->C D Active Layer (Polymer:Fullerene) Spin-Coating & Annealing C->D E Cathode (Ca/Al) Thermal Evaporation D->E F Device Encapsulation E->F G Performance Characterization (J-V Testing) F->G

Caption: Step-by-step workflow for the fabrication of a bulk heterojunction organic solar cell.

References

Methods for Radiolabeling Thiophene-3-carboxamide for Imaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radiolabeling of thiophene-3-carboxamide derivatives for use in preclinical and clinical imaging studies, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This compound is a versatile scaffold found in various biologically active molecules, making its radiolabeled analogues valuable tools for in vivo imaging of targets like cannabinoid receptors and poly (ADP-ribose) polymerase (PARP).

Introduction to Radiolabeling Methods

The choice of radionuclide and labeling methodology is critical and depends on the intended application, the biological target, and the pharmacokinetic properties of the tracer. This document covers methods for labeling with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and radioiodine (e.g., [¹²³I] or [¹²⁵I]).

  • Carbon-11 ([¹¹C]) Labeling: With a short half-life of 20.4 minutes, [¹¹C] allows for multiple PET scans in a single day, making it ideal for receptor occupancy studies. The most common method is [¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Fluorine-18 ([¹⁸F]) Labeling: The longer half-life of 109.8 minutes facilitates centralized production and distribution of [¹⁸F]-labeled radiotracers. Copper-mediated radiofluorination has emerged as a powerful method for labeling heteroaromatic compounds like thiophenes.

  • Radioiodination: Radioisotopes of iodine, such as [¹²³I] (t½ = 13.2 hours) for SPECT imaging and [¹²⁵I] (t½ = 59.4 days) for in vitro assays and preclinical studies, can be incorporated into molecules, often through electrophilic substitution on an activated aromatic ring or via a prosthetic group.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different radiolabeling methods described in the protocols below.

Radiolabeling MethodRadioisotopePrecursor TypeRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ)Synthesis Time
[¹¹C]MethylationCarbon-11Carboxylic acid12 - 37%[1][2]96 - 449 GBq/µmol[1][2]~40 min[1]
Copper-Mediated [¹⁸F]FluorinationFluorine-18Boronic acid/ester or Stannane30 - 75%50 - 250 GBq/µmol60 - 100 min
Electrophilic RadioiodinationIodine-123/125Activated aromatic ring or organotin50 - 75%>37 GBq/µmol30 - 60 min

Experimental Protocols

Protocol 1: [¹¹C]Methylation of a Thiophene-3-carboxylic Acid Precursor

This protocol is based on the synthesis of thiophene-based cannabinoid receptor type 2 (CB₂) radiotracers.[1][2]

1. Precursor Synthesis (Example: 2-(adamantane-1-carboxamido)-5-methyl-4-propylthiophene-3-carboxylic acid)

The synthesis of the carboxylic acid precursor is a multi-step process. First, the 2-aminothiophene core is synthesized via the Gewald reaction.[1] This is followed by amidation and subsequent saponification of the methyl ester to yield the carboxylic acid precursor.[1]

2. [¹¹C]Methyl Iodide Synthesis

[¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. This process is typically automated in a synthesis module.

3. Radiosynthesis of [¹¹C]this compound Derivative

  • The carboxylic acid precursor (approximately 1 mg) is dissolved in a suitable solvent (e.g., DMF).

  • A base (e.g., NaOH or TBAOH) is added to deprotonate the carboxylic acid.

  • [¹¹C]CH₃I is bubbled through the reaction mixture at an elevated temperature (e.g., 80-100°C).

  • The reaction is allowed to proceed for 5-10 minutes.

  • The crude reaction mixture is then purified.

4. Purification

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) is used to purify the radiolabeled product from unreacted precursor and other impurities.[1][2]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without additives like TFA).

    • The fraction containing the radiolabeled product is collected.

5. Formulation

  • The collected HPLC fraction is diluted with water.

  • The solution is passed through a C18 Sep-Pak cartridge to trap the product.

  • The cartridge is washed with water to remove residual HPLC solvents.

  • The final product is eluted from the cartridge with ethanol (B145695) and formulated in sterile saline for injection.

6. Quality Control

  • Radiochemical Purity: Determined by analytical HPLC. A radiochemical purity of >99% is typically achieved.[1][2]

  • Molar Activity: Calculated by dividing the total radioactivity by the molar amount of the compound, determined by analytical HPLC with a UV detector calibrated with a standard of the non-radioactive compound.

  • Residual Solvents: Analyzed by gas chromatography to ensure they are below acceptable limits.

  • Sterility and Endotoxin (B1171834) Testing: Performed on the final product to ensure it is safe for in vivo use.

Protocol 2: Copper-Mediated [¹⁸F]Fluorination of a Thiophene (B33073) Precursor

This is a general protocol adaptable for this compound derivatives, based on established copper-mediated radiofluorination methods for heteroaromatics.

1. Precursor Synthesis

A suitable precursor, such as a boronic acid pinacol (B44631) ester or a trialkylstannane derivative of the this compound, needs to be synthesized. This is typically achieved through standard organic synthesis methods.

2. [¹⁸F]Fluoride Production and Activation

  • [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]water.

  • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • The [¹⁸F]fluoride is eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃ or a tetralkylammonium salt) in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with acetonitrile to obtain anhydrous, reactive [¹⁸F]fluoride.

3. Radiosynthesis of [¹⁸F]this compound Derivative

  • To the dried [¹⁸F]fluoride, add a solution of the thiophene precursor (e.g., boronic acid ester, ~5-10 mg) and a copper mediator (e.g., Cu(OTf)₂(py)₄) in a high-boiling point aprotic solvent (e.g., DMF or DMSO).

  • The reaction mixture is heated at 110-150°C for 15-30 minutes.

  • After cooling, the reaction is quenched by adding water.

4. Purification

  • The purification process is similar to that described for the [¹¹C]-labeled compound, utilizing semi-preparative HPLC.

5. Formulation

  • The formulation procedure follows the same steps as for the [¹¹C]-labeled compound.

6. Quality Control

  • The quality control procedures are analogous to those for [¹¹C]-labeled radiotracers, including determination of radiochemical purity, molar activity, residual solvents, sterility, and endotoxin levels.

Protocol 3: Radioiodination of a this compound Derivative

This protocol describes a general method for electrophilic radioiodination, which can be applied to this compound derivatives, particularly if they are substituted with an activating group or a precursor for iodination like a trialkylstannyl group.

1. Precursor Synthesis

An appropriate precursor is required. For direct electrophilic iodination, the thiophene ring should ideally be activated towards electrophilic substitution. Alternatively, a precursor with a tri-n-butylstannyl group at the desired position of iodination can be synthesized for radioiododestannylation.

2. Radioiodination Procedure (using Iodogen)

  • An "Iodogen tube" is prepared by coating the inside of a reaction vial with 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen). This is done by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane), adding it to the vial, and evaporating the solvent under a stream of nitrogen.

  • The this compound precursor is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • A solution of Na[¹²³I] or Na[¹²⁵I] is added to the precursor solution.

  • The mixture is transferred to the Iodogen-coated tube.

  • The reaction is allowed to proceed at room temperature for 10-20 minutes.

  • The reaction is quenched by transferring the mixture to a new vial containing a solution of sodium metabisulfite.

3. Purification

  • Purification is typically achieved using semi-preparative HPLC, as described in the previous protocols.

4. Formulation

  • The formulation procedure is similar to that for the other radiolabeled compounds.

5. Quality Control

  • Quality control measures are consistent with those for other radiopharmaceuticals, ensuring high radiochemical purity, appropriate molar activity, and safety for in vivo administration.

Visualizations

Experimental Workflow for Radiosynthesis

Radiosynthesis_Workflow cluster_Precursors Precursor Preparation cluster_Radiolabeling Radiolabeling cluster_Post_Processing Post-Processing cluster_QC Quality Control Precursor_Synthesis Precursor Synthesis Radiolabeling_Reaction Radiolabeling Reaction (e.g., Methylation, Fluorination, Iodination) Precursor_Synthesis->Radiolabeling_Reaction Radionuclide_Production Radionuclide Production ([¹¹C]CO₂, [¹⁸F]F⁻, Na[¹²³I]) Radionuclide_Production->Radiolabeling_Reaction Purification Purification (Semi-preparative HPLC) Radiolabeling_Reaction->Purification Formulation Formulation (in sterile saline) Purification->Formulation QC_Tests Quality Control Tests (HPLC, GC, Sterility, Endotoxin) Formulation->QC_Tests Final_Product Final Radiotracer QC_Tests->Final_Product

Caption: General workflow for the synthesis of a radiolabeled this compound.

Signaling Pathway for Cannabinoid Receptor Type 2 (CB₂)

This compound derivatives have been developed as ligands for the CB₂ receptor. Upon activation, CB₂ receptors, which are G-protein coupled receptors (GPCRs), initiate a signaling cascade.

CB2_Signaling_Pathway Ligand This compound Ligand CB2R CB₂ Receptor Ligand->CB2R Binds to G_Protein Gi/o Protein CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Immune Response) PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: Simplified signaling pathway of the Cannabinoid Receptor Type 2 (CB₂).

Signaling Pathway for Poly (ADP-ribose) Polymerase (PARP)

Certain this compound derivatives can act as PARP inhibitors, which are crucial in the context of DNA repair and cancer therapy.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP Recruits & Activates NAD NAD⁺ PARP->NAD Uses as substrate PAR Poly(ADP-ribose) (PAR) NAD->PAR Synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mediates PARP_Inhibitor This compound PARP Inhibitor PARP_Inhibitor->PARP Inhibits

Caption: Role of PARP in DNA repair and its inhibition by a this compound derivative.

References

Application Notes and Protocols for the Scale-up Synthesis of Thiophene-3-carboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-3-carboxamide is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key building block for a wide range of pharmacologically active compounds. Derivatives of this core structure have shown potential as inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in inflammatory diseases, neurodegenerative disorders, and cancer. The development of novel therapeutics based on this scaffold necessitates a reliable and scalable synthetic route to produce sufficient quantities of this compound for preclinical evaluation, including toxicology studies and in vivo efficacy models.

These application notes provide a detailed, three-step synthesis for the scale-up production of this compound, starting from commercially available thiophene (B33073). The described protocol is designed for researchers, scientists, and drug development professionals, with a focus on scalability, safety, and practicality for preclinical supply.

Biological Context: Relevant Signaling Pathways

This compound derivatives have been investigated as modulators of key signaling pathways involved in cellular stress responses and angiogenesis. Understanding these pathways is critical for elucidating the mechanism of action of new chemical entities derived from this scaffold.

The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by various stress stimuli, such as inflammatory cytokines and UV radiation, and plays a pivotal role in apoptosis, inflammation, and cellular proliferation.[1]

JNK_Signaling_Pathway ext_stimuli Stress Stimuli (e.g., Cytokines, UV) map3k MAP3K (e.g., ASK1, MEKK1) ext_stimuli->map3k mkk47 MKK4 / MKK7 map3k->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis

Caption: The JNK Signaling Pathway.

The VEGFR-2 signaling pathway is central to angiogenesis, the formation of new blood vessels.[2] Ligand binding to VEGFR-2 initiates a cascade that promotes endothelial cell proliferation, migration, and survival, which are crucial processes for tumor growth and metastasis.[2]

VEGFR2_Signaling_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k migration Cell Migration vegfr2->migration FAK pkc PKC plc->pkc akt Akt pi3k->akt raf_mek_erk Raf-MEK-ERK Pathway pkc->raf_mek_erk survival Cell Survival & Proliferation akt->survival raf_mek_erk->survival

Caption: The VEGFR-2 Signaling Pathway.

Overall Synthetic Scheme

The scale-up synthesis of this compound is achieved in three sequential steps starting from thiophene: (1) Vilsmeier-Haack formylation to yield thiophene-3-carboxaldehyde, (2) Pinnick oxidation to produce thiophene-3-carboxylic acid, and (3) thionyl chloride-mediated amidation to afford the final product.

Synthesis_Workflow thiophene Thiophene step1 Step 1: Vilsmeier-Haack Formylation thiophene->step1 aldehyde Thiophene-3- carboxaldehyde step2 Step 2: Pinnick Oxidation aldehyde->step2 acid Thiophene-3- carboxylic Acid step3 Step 3: Amidation acid->step3 amide Thiophene-3- carboxamide step1->aldehyde step2->acid step3->amide

Caption: Overall Synthetic Workflow.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Stoichiometry

StepStarting MaterialReagent 1Reagent 2Reagent 3SolventMolar Equiv. (vs. SM)
1ThiophenePOCl₃DMF-1,2-Dichloroethane1.0 : 1.1 : 3.0
2Thiophene-3-carboxaldehydeNaClO₂NaH₂PO₄2-Methyl-2-butene (B146552)t-BuOH/H₂O1.0 : 1.5 : 1.2 : 4.0
3Thiophene-3-carboxylic AcidSOCl₂NH₄OH (aq.)-Toluene (B28343)1.0 : 1.2 : excess

Table 2: Reaction Parameters and Yields

StepReaction Time (h)Temperature (°C)Purification MethodExpected Yield (%)Purity (by HPLC)
1470Distillation75-85>95%
212Room Temp.Recrystallization80-90>98%
3360Recrystallization85-95>99%

Experimental Protocols

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thiophene: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care under anhydrous conditions.

  • Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases (HCl and SO₂). Causes severe skin burns and eye damage. Handle with extreme care under anhydrous conditions.

  • Sodium chlorite (B76162) (NaClO₂): Strong oxidizing agent. Contact with combustible material may cause fire. Harmful if swallowed.

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

Step 1: Vilsmeier-Haack Formylation of Thiophene

Materials:

  • Thiophene (84.14 g, 1.0 mol)

  • Phosphorus oxychloride (POCl₃) (168.8 g, 1.1 mol)

  • N,N-Dimethylformamide (DMF) (219.3 g, 3.0 mol)

  • 1,2-Dichloroethane (DCE) (1 L)

  • Sodium acetate (B1210297) solution (saturated, aqueous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up the 3 L flask with a mechanical stirrer, thermometer, addition funnel, and condenser under a nitrogen atmosphere.

  • Add DMF (3.0 mol) to the flask and cool to 0°C using an ice bath.

  • Slowly add POCl₃ (1.1 mol) dropwise via the addition funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a viscous liquid indicates the generation of the Vilsmeier reagent.

  • Dissolve thiophene (1.0 mol) in DCE (200 mL) and add this solution to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 70°C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is ~6-7.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCE (2 x 250 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 300 mL), water (300 mL), and brine (300 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford thiophene-3-carboxaldehyde as a pale yellow liquid.

Step 2: Pinnick Oxidation of Thiophene-3-carboxaldehyde

Materials:

  • Thiophene-3-carboxaldehyde (112.15 g, 1.0 mol)

  • tert-Butanol (t-BuOH) (1 L)

  • Deionized water (1 L)

  • 2-Methyl-2-butene (280.5 g, 4.0 mol)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) (144.0 g, 1.2 mol)

  • Sodium chlorite (NaClO₂) (135.7 g, 1.5 mol, 80% technical grade)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 3 L round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • In the 3 L flask, dissolve thiophene-3-carboxaldehyde (1.0 mol) in a mixture of t-BuOH (1 L) and water (1 L).

  • To the stirred solution, add 2-methyl-2-butene (4.0 mol) followed by NaH₂PO₄ (1.2 mol).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add NaClO₂ (1.5 mol) portion-wise over 30-45 minutes, ensuring the internal temperature remains below 10°C.

  • After the addition, remove the ice bath and stir the reaction vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 10°C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ until a negative test with starch-iodide paper is obtained.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl. A white precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 200 mL).

  • Recrystallize the crude product from an ethanol/water mixture to yield thiophene-3-carboxylic acid as a white crystalline solid.

Step 3: Amidation of Thiophene-3-carboxylic Acid

Materials:

  • Thiophene-3-carboxylic acid (128.14 g, 1.0 mol)

  • Thionyl chloride (SOCl₂) (142.8 g, 1.2 mol)

  • Toluene (1 L)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1 mL)

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous solution)

  • Deionized water

Equipment:

  • 2 L three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a gas outlet to a scrubber (for HCl and SO₂)

  • Heating mantle with temperature controller

  • Addition funnel

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • To the 2 L flask, add thiophene-3-carboxylic acid (1.0 mol), toluene (500 mL), and a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 mol) to the suspension at room temperature.

  • Heat the mixture to 60°C and stir for 2 hours. The reaction mixture should become a clear solution. Monitor the conversion to the acid chloride by quenching a small aliquot with methanol (B129727) and analyzing by GC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Redissolve the crude thiophene-3-carbonyl chloride in fresh toluene (500 mL) and cool the solution to 0-5°C in an ice bath.

  • In a separate vessel, cool concentrated ammonium hydroxide solution (~500 mL) in an ice bath.

  • Slowly add the acid chloride solution to the cold ammonium hydroxide solution via an addition funnel with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 250 mL).

  • Recrystallize the crude product from hot water or an ethanol/water mixture to afford this compound as a white to off-white solid.

Preclinical Toxicology Considerations

While this compound itself has limited published preclinical toxicity data, the thiophene moiety is present in numerous drugs. The metabolic fate of thiophene-containing compounds is a key determinant of their potential toxicity.[3] Bioactivation of the thiophene ring can lead to reactive metabolites, which in some cases have been associated with hepatotoxicity.[4] Therefore, for preclinical studies, it is crucial to conduct a full toxicological assessment, including in vitro metabolic stability, CYP450 inhibition/induction, and in vivo studies in relevant animal models to determine the safety profile of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thiophene-3-carboxamide and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound synthesis.

Issue 1: Low Product Yield

Q1: My reaction resulted in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Temperature:

    • Solution: The optimal temperature can be highly dependent on the specific synthetic route. For amide coupling reactions using reagents like EDC, maintaining room temperature is often sufficient.[1] For reactions involving Grignard reagents, lower temperatures may be necessary to minimize side reactions.[2] Experiment with a temperature gradient to find the optimal condition for your specific protocol.

  • Reagent Purity and Stoichiometry:

    • Solution: Ensure all reagents, especially the starting thiophene (B33073) derivative and the amine, are of high purity and anhydrous where required.[2] Verify the stoichiometry of your reactants; a slight excess of the amine or the coupling agent might be beneficial.

  • Inefficient Purification:

    • Solution: Product loss during workup and purification is a common cause of low yield. Re-evaluate your extraction and chromatography methods. Ensure the pH is optimal for extraction and consider alternative solvent systems for column chromatography to achieve better separation.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product is impure. What are the common impurities and how can I remove them?

A2: Impurities can be unreacted starting materials, byproducts, or reagents from the workup.

  • Unreacted Starting Materials:

    • Solution: Improve the reaction conversion by optimizing reaction time and temperature as mentioned above. For purification, recrystallization or column chromatography are effective methods to separate the product from starting materials.[3]

  • Side-Reaction Products:

    • Homocoupling (Wurtz) Byproduct: This is common in Grignard-based methods.[2]

      • Solution: Add the Grignard reagent dropwise to the reaction mixture to maintain a low concentration. Lowering the reaction temperature can also help reduce the rate of homocoupling.[2]

    • Tar Formation: This can occur in Friedel-Crafts reactions due to polymerization of the thiophene ring.[2]

      • Solution: Maintain strict temperature control and add the Lewis acid portion-wise at a low temperature to manage the initial exotherm. Ensure all reagents and solvents are pure and anhydrous.[2]

  • Reagent-Related Impurities:

    • Solution: Ensure complete removal of coupling agents (like EDC and DMAP) and their byproducts during the aqueous workup.[1] Additional washes with dilute acid or base can help remove residual reagents.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to prepare this compound?

A3: Several synthetic strategies exist, with the choice often depending on the availability of starting materials and desired substitution patterns. Common methods include:

  • Amide Coupling from Thiophene-3-carboxylic Acid: This is a straightforward method involving the reaction of thiophene-3-carboxylic acid with an appropriate amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).[1][4]

  • Gewald Aminothiophene Synthesis: This method is used to prepare 2-aminothiophene-3-carboxamides from a ketone, an activated nitrile, and elemental sulfur.[5]

  • From 3-Bromothiophene: This route can involve the formation of a Grignard reagent from 3-bromothiophene, followed by carboxylation with carbon dioxide to yield thiophene-3-carboxylic acid, which is then converted to the amide.[2]

Q4: How can I improve the regioselectivity of lithiation at the 3-position of thiophene?

A4: The proton at the 2-position of thiophene is more acidic and kinetically favored for deprotonation with strong bases like n-butyllithium.[2] To achieve 3-lithiation, you can employ the following strategies:

  • Directing Groups: The use of a directing group at the 3-position can facilitate deprotonation at an adjacent position.

  • "Halogen Dance" Rearrangement: This involves the isomerization of a lithiated halothiophene.

  • Blocking the 2-Position: Using a removable protecting group at the 2-position can force deprotonation to occur at the 3-position.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-Thiophene-3-carboxamide via Amide Coupling

This protocol is adapted from the general procedure for the synthesis of thiophene-carboxamide derivatives.[1]

Reaction Scheme:

Thiophene-3-carboxylic acid + Amine --(EDC, DMAP, DCM)--> N-Aryl-Thiophene-3-carboxamide

Materials:

  • Thiophene-3-carboxylic acid

  • Appropriate aniline (B41778) derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add DMAP (catalytic amount, e.g., 0.1 eq) and EDC (1.1 - 1.5 eq) to the solution and stir at room temperature for 30 minutes.[1]

  • Add the appropriate aniline derivative (1.0 - 1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.[3]

General Workflow for Amide Coupling

Amide_Coupling_Workflow Start Dissolve Thiophene-3-carboxylic acid in anhydrous DCM Add_Reagents Add DMAP and EDC, stir for 30 min Start->Add_Reagents Add_Amine Add aniline derivative Add_Reagents->Add_Amine React Stir at room temperature (24-48h), monitor by TLC Add_Amine->React Workup Dilute with DCM, perform aqueous washes (HCl, NaHCO3, brine) React->Workup Dry_Concentrate Dry over MgSO4, filter, and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography or recrystallization Dry_Concentrate->Purify

References

Technical Support Center: Purification of Thiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of Thiophene-3-carboxamide derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound derivatives?

A1: The most prevalent and effective techniques for the purification of this compound derivatives are column chromatography and recrystallization.[1] Column chromatography is highly adaptable for separating intricate mixtures, whereas recrystallization is exceptional for achieving high purity levels for solid compounds. The selection between these methods is contingent on the characteristics of the impurities, the scale of the purification, and the physical properties of the target compound.[1]

Q2: How can I prevent my this compound derivative from degrading on a silica (B1680970) gel column?

A2: Decomposition on silica gel can be an issue for sensitive thiophene (B33073) derivatives.[1] To circumvent this, you can deactivate the silica gel by incorporating a base, such as triethylamine (B128534) (typically 1-2%), into the eluent.[1] Another approach is to minimize the compound's contact time with the silica gel by accelerating the column run, without compromising the separation.[1] Alternatively, employing a different stationary phase, like neutral alumina, can be a suitable option for compounds that are sensitive to acid.[1]

Q3: I am struggling to separate regioisomers of my substituted this compound. What is the recommended approach?

A3: The separation of regioisomers is a frequent challenge due to their comparable polarities.[1] To enhance separation during column chromatography, consider the following strategies:

  • Solvent System Screening: Methodically test various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane) and a moderately more polar solvent (e.g., toluene (B28343) or dichloromethane) can often provide the required selectivity.[1]

  • Column Dimensions: Employ a long, narrow column to augment the number of theoretical plates, thereby improving separation.[1]

  • Gradient Elution: Utilize a shallow solvent gradient, which involves a very slow increase in solvent polarity throughout the separation process.[1]

Q4: My purified this compound is an oil. Can I still use recrystallization?

A4: Yes, recrystallization can be adapted for oily compounds, typically through a two-solvent system. The oil is initially dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Subsequently, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Gradual cooling of this solution can then induce crystallization.[1]

Q5: What are the common impurities in this compound synthesis and how can they be removed?

A5: Common impurities may include unreacted starting materials (such as thiophene carboxylic acid and amines), coupling reagents, and byproducts from side reactions. A comprehensive work-up prior to purification is vital. This can involve washing the crude product with a dilute acid to eliminate unreacted amines and with a dilute base to remove unreacted carboxylic acid. The residual impurities can then be addressed by column chromatography or recrystallization.[1]

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of desired compound and impurities The solvent system is not optimal.Conduct a thorough solvent screen using TLC to identify a system that provides good separation (ΔRf > 0.2).[1]
The column is overloaded with the crude product.Use a larger column with a higher ratio of silica gel to crude material (a general guideline is 50:1 to 100:1 by weight).[1]
Improper column packing leading to channeling.Ensure the column is packed uniformly, without any air bubbles or cracks.[1]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system such as dichloromethane/methanol may be required.[1]
Compound streaks or "tails" during elution Strong interaction of the compound with the silica gel.Add a small amount of a polar modifier to the eluent, for instance, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[1]
The sample was overloaded on the column.Reduce the quantity of the sample loaded onto the column.[1]
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[1]
Compound "oils out" instead of crystallizing The solution is supersaturated.Re-heat the solution and add a small amount of additional solvent to reduce the saturation level, then allow it to cool slowly.[1]
The cooling process is too rapid.Allow the solution to cool to room temperature gradually before placing it in an ice bath.[1]
The presence of significant impurities is disrupting crystal lattice formation.Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel.[1]
Low recovery of the purified compound Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to completely dissolve the compound.[1]
The crystals have significant solubility in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification MethodSolvent SystemCrude Purity (%)Post-Purification Purity (%)Yield (%)Notes
Column ChromatographyHexane (B92381):Ethyl Acetate (7:3)859875Good separation of non-polar impurities.
Column ChromatographyDichloromethane:Methanol (98:2)859770Effective for more polar derivatives.
RecrystallizationEthanol8599.565High purity achieved but lower yield due to solubility.
RecrystallizationToluene859970Good for less polar derivatives, higher yield than ethanol.

Experimental Protocols

Protocol 1: Column Chromatography of a this compound Derivative

This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.[1]

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities (target Rf value of 0.2-0.4).[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to settle, ensuring a uniformly packed bed without air bubbles. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed. For compounds with low solubility, "dry loading" can be performed by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Recrystallization of a this compound Derivative

This protocol outlines a general procedure for the purification of a solid this compound derivative by recrystallization.[1]

Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

  • Drying: Dry the crystals on the filter paper or transfer them to a watch glass. For thorough drying, a vacuum oven can be used.[1]

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting Loop Crude_Product Crude Thiophene-3- carboxamide Derivative TLC_Analysis TLC Analysis to Determine Polarity and Impurity Profile Crude_Product->TLC_Analysis Decision Solid or Oil? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column_Chromatography Column Chromatography Decision->Column_Chromatography Oil or Complex Mixture Purity_Check Purity Analysis (TLC, NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Decision_Purity Purity > 98%? Purity_Check->Decision_Purity Repurify Re-purify (e.g., different solvent system or alternative method) Decision_Purity->Repurify No Pure_Product Pure Thiophene-3- carboxamide Derivative Decision_Purity->Pure_Product Yes Repurify->Decision Column_Chromatography_Troubleshooting cluster_Poor_Separation Solutions for Poor Separation cluster_No_Elution Solutions for No Elution cluster_Streaking Solutions for Streaking Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Streaking Compound Streaking Start->Streaking Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Repack_Column Repack Column Poor_Separation->Repack_Column Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Add_Modifier Add Polar Modifier (e.g., TEA, Acetic Acid) Streaking->Add_Modifier

References

Identifying and minimizing side reactions in Thiophene-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Thiophene-3-carboxamide and its derivatives. This resource is designed to help you identify and minimize side reactions, optimize reaction conditions, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Amide coupling of Thiophene-3-carboxylic acid with an amine: This method typically employs a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond.[1]

  • Reaction of Thiophene-3-carbonyl chloride with an amine: This is a classic and often high-yielding method where the more reactive acyl chloride reacts directly with the amine, usually in the presence of a base to neutralize the HCl byproduct.[2]

Q2: What are the typical side reactions I should be aware of during amide coupling with EDC?

A2: When using carbodiimide (B86325) coupling agents like EDC, several side reactions can occur:

  • N-acylurea formation: This is a common side reaction where the activated O-acylisourea intermediate rearranges to form a stable, unreactive N-acylurea, which can be difficult to remove and reduces the yield of the desired amide.[3][4] The use of polar solvents like DMF can sometimes increase the likelihood of this side reaction.[5]

  • Racemization: If your starting materials are chiral, particularly at the alpha-carbon of the carboxylic acid, racemization can occur during the activation step. The addition of HOBt or other additives can help to suppress this.

  • Guanidinium (B1211019) byproduct formation: The amine can react with the EDC coupling reagent to form a guanidinium byproduct.[5]

Q3: What are potential side reactions when using the Thiophene-3-carbonyl chloride method?

A3: The acyl chloride route is generally robust, but side reactions can arise from:

  • Impure Thiophene-3-carbonyl chloride: The starting acyl chloride may contain residual thionyl chloride or oxalyl chloride from its preparation, which can lead to undesired byproducts. It is crucial to use freshly prepared or purified acyl chloride.

  • Diacylation: If the amine has more than one reactive site, or under strongly basic conditions, diacylation can occur where two acyl groups are added to the amine.

  • Ring-related side reactions: While the thiophene (B33073) ring is generally stable, harsh reaction conditions or the presence of certain substituents could potentially lead to side reactions.

Q4: My reaction is sluggish or not going to completion. What should I do?

A4: For amide coupling reactions, if the reaction is slow, consider the following:

  • Choice of solvent: Solvents like DMF or DCM are commonly used. For sluggish reactions, switching to a more polar aprotic solvent like DMF can sometimes improve solubility and reaction rates, although be mindful of potential side reactions.[6]

  • Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate without significantly increasing side product formation.

  • Coupling agent and additives: Ensure your coupling agents (e.g., EDC) are fresh. The addition of HOBt is often crucial for improving efficiency and reducing side reactions.[1] For particularly difficult couplings, stronger coupling agents like HATU may be considered.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the acid formed during the reaction. Ensure an adequate amount is used.

Q5: I am having trouble purifying my this compound. What are the best methods?

A5: Purification can often be challenging due to the presence of byproducts. Common and effective methods include:

  • Aqueous workup: Washing the crude reaction mixture with dilute acid (e.g., 0.1 M HCl) can help remove unreacted amines and basic byproducts. A wash with a dilute base (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid and acidic byproducts.

  • Column chromatography: This is a very effective method for separating the desired product from side products like N-acylurea. A silica (B1680970) gel column with a gradient of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield in EDC/HOBt Coupling of Thiophene-3-carboxylic acid
Potential Cause Troubleshooting Steps
N-acylurea Formation - Add 1-Hydroxybenzotriazole (HOBt) or an equivalent additive to the reaction mixture. HOBt reacts with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[4]- Consider using a less polar solvent such as Dichloromethane (DCM) instead of Dimethylformamide (DMF), as highly polar solvents can sometimes favor N-acylurea formation.[5]- Control the reaction temperature; running the reaction at 0 °C to room temperature is generally recommended.
Degradation of Coupling Reagents - Use fresh, high-purity EDC and HOBt. EDC can hydrolyze over time, and HOBt can degrade.
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).- If starting materials are poorly soluble, consider a different solvent system or gentle heating.- For electron-deficient amines, the reaction can be sluggish. Consider using a more potent coupling reagent system like HATU/DIPEA.[1]
Side reaction with amine - Add the amine to the pre-activated carboxylic acid (a mixture of the carboxylic acid, EDC, and HOBt that has been stirred for 15-30 minutes). This can minimize the direct reaction between the amine and EDC.
Problem 2: Impure Product from Thiophene-3-carbonyl chloride Reaction
Potential Cause Troubleshooting Steps
Impure Acyl Chloride - Prepare fresh Thiophene-3-carbonyl chloride from Thiophene-3-carboxylic acid using oxalyl chloride or thionyl chloride immediately before use.[2]- If using commercially available acyl chloride, consider purification by distillation under reduced pressure if possible.
Formation of Over-acylated Products - Add the acyl chloride solution dropwise to a solution of the amine and a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) at a low temperature (e.g., 0 °C) to control the reaction rate.
Hydrolysis of Acyl Chloride - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride back to the carboxylic acid.
Difficult Purification - A thorough aqueous workup is crucial. Wash with dilute acid to remove excess amine and base, followed by a wash with water and brine.- If impurities persist, column chromatography is the most effective purification method.

Data Presentation

Table 1: Comparison of Synthetic Methods for a Hypothetical this compound Derivative

MethodCoupling/Activating AgentSolventTemperatureTypical Yield (%)Key Side Products
Amide CouplingEDC/HOBtDMFRoom Temp60-85N-acylurea, unreacted starting materials
Amide CouplingEDC/HOBtDCMRoom Temp55-80N-acylurea (potentially less than in DMF)
Acyl ChlorideOxalyl Chloride (to form acyl chloride)DCM0 °C to RT75-95Diacylation products, unreacted starting materials
Acyl ChlorideThionyl Chloride (to form acyl chloride)TolueneReflux70-90Impurities from excess thionyl chloride

Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling
  • Materials: Thiophene-3-carboxylic acid, desired amine, EDC-HCl, HOBt, DIPEA, and anhydrous DMF.

  • Procedure: a. To a solution of Thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC-HCl (1.2 eq). b. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. c. Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq). d. Stir the reaction at room temperature and monitor its progress by TLC. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via the Acyl Chloride Method
  • Materials: Thiophene-3-carboxylic acid, oxalyl chloride or thionyl chloride, desired amine, triethylamine (TEA) or DIPEA, and anhydrous DCM.

  • Step A: Formation of Thiophene-3-carbonyl chloride a. To a solution of Thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). b. Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. d. Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The crude acyl chloride is typically used immediately in the next step.

  • Step B: Amide Formation a. Dissolve the desired amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM. b. Cool the solution to 0 °C and add a solution of the crude Thiophene-3-carbonyl chloride in anhydrous DCM dropwise. c. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC. d. Upon completion, quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the crude product by silica gel column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

This compound derivatives have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways is crucial for drug development professionals.

G cluster_synthesis This compound Synthesis Workflow cluster_coupling Amide Coupling cluster_acyl_chloride Acyl Chloride Method T3CA Thiophene-3-carboxylic Acid EDC_HOBt EDC, HOBt T3CA->EDC_HOBt Activation SOCl2 SOCl₂ or (COCl)₂ T3CA->SOCl2 Amine Amine Product This compound Amine->Product Amine->EDC_HOBt T3CC Thiophene-3-carbonyl Chloride T3CC->Amine EDC_HOBt->Product SOCl2->T3CC

Caption: Overview of the two primary synthetic routes to this compound.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Inhibitor This compound Derivative Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway, a target for this compound inhibitors.[7]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling cascade in angiogenesis, inhibited by certain Thiophene-3-carboxamides.[8]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Activation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival ERK->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

References

Technical Support Center: Enhancing the Solubility of Thiophene-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the solubility of Thiophene-3-carboxamide compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound has very low aqueous solubility. What are the primary strategies I can employ to improve it?

A1: Poor aqueous solubility is a common challenge with this compound derivatives due to their often rigid, planar structures and lipophilic nature.[1][2] Several primary strategies can be employed to enhance their solubility, which can be broadly categorized into chemical modification and formulation approaches.

Chemical Modification:

  • Introduction of Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH) or amino (-NH2) moieties into the thiophene (B33073) ring structure can increase hydrophilicity and improve aqueous solubility.[3]

  • Structural Isomerism: The position of substituents on the thiophene ring can significantly impact physical properties, including solubility.[4] Exploring different positional isomers of your carboxamide group or other substituents may yield a more soluble analogue.

Formulation Strategies:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[6][7][8]

  • Inclusion Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can dramatically improve its aqueous solubility.[9][10]

  • Co-crystallization: Forming a co-crystal with a highly soluble co-former can improve the dissolution properties of the active pharmaceutical ingredient (API).[11][12]

  • Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium, with particle sizes in the nanometer range, can increase saturation solubility and dissolution velocity.[5][13]

Q2: How do I choose the most suitable solubility enhancement technique for my specific this compound compound?

A2: The selection of an appropriate strategy depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended route of administration. The following decision workflow can guide your choice:

G Solubility Enhancement Strategy Selection Workflow start Start: Poorly Soluble This compound physchem Characterize Physicochemical Properties (LogP, pKa, Melting Point, etc.) start->physchem decision1 Is the compound ionizable? physchem->decision1 nanosuspension Nanosuspension physchem->nanosuspension salt Consider Salt Formation decision1->salt Yes decision2 Is the compound thermally stable? decision1->decision2 No end Optimized Formulation salt->end hme Hot-Melt Extrusion (for Solid Dispersions) decision2->hme Yes solvent_based Solvent-Based Methods (Spray Drying, Co-precipitation) decision2->solvent_based No decision3 Does the compound fit into a cyclodextrin cavity? decision2->decision3 Parallel Consideration hme->end solvent_based->end cyclodextrin Cyclodextrin Complexation decision3->cyclodextrin Yes co_crystal Co-crystallization decision3->co_crystal No/Alternative cyclodextrin->end co_crystal->end nanosuspension->end

A flowchart to guide the selection of a suitable solubility enhancement strategy.
Q3: Can you provide some quantitative data on the expected solubility improvement for this compound compounds using these techniques?

A3: While specific data for a broad range of this compound compounds is proprietary or not widely published, the following table summarizes representative solubility enhancements achieved for poorly soluble drugs, including analogues, using various techniques.

TechniqueCompound TypeInitial SolubilityEnhanced SolubilityFold IncreaseReference
Cyclodextrin Complexation Tetrahydrocannabinolic acid (THCA) with Methylated-β-Cyclodextrin~0.31 mM~3.47 mM~11.1[9]
Ezetimibe with β-Cyclodextrin0.43 µg/mL9.31 µg/mL~21.7[14]
Amorphous Solid Dispersion Febuxostat with PVPK-25 (Freeze-dried)LowSignificantly IncreasedNot specified[15][16]
Nobiletin with Methyl HesperidinLow-up to 7.5 (dissolution rate)[6]
Co-crystallization A pyrimidine-4-carboxamide (B1289416) derivative with Glutaric acidLow-18 (dissolution rate)[17]

Note: The effectiveness of each technique is highly dependent on the specific this compound derivative and the experimental conditions.

Troubleshooting Guides

Problem 1: I am trying to form an inclusion complex with a cyclodextrin, but I am not seeing a significant increase in solubility.

Possible Causes and Solutions:

  • Incorrect Cyclodextrin Type: The cavity size of the cyclodextrin must be appropriate to accommodate the thiophene-carboxamide molecule.

    • Troubleshooting: Screen different cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit.[9] A phase solubility study is the standard method for this.

  • Inefficient Complexation Method: The method used to prepare the inclusion complex may not be optimal.

    • Troubleshooting: Experiment with different preparation techniques such as kneading, co-evaporation, or freeze-drying.[18] The kneading method is often a good starting point for poorly water-soluble drugs.[19]

  • Stoichiometry: An incorrect molar ratio of the drug to the cyclodextrin can limit complex formation.

    • Troubleshooting: Perform a Job's plot or use data from the phase solubility study to determine the optimal stoichiometry, which is often 1:1.

Problem 2: My amorphous solid dispersion is converting back to the crystalline form over time.

Possible Causes and Solutions:

  • Inappropriate Polymer Carrier: The chosen polymer may not be effectively stabilizing the amorphous state of the drug.

    • Troubleshooting: Select a polymer with good miscibility and the potential for intermolecular interactions (e.g., hydrogen bonding) with your thiophene-carboxamide. Common choices include PVP, HPMC, and Soluplus®.[6][20]

  • High Drug Loading: A high drug-to-polymer ratio can increase the tendency for recrystallization.

    • Troubleshooting: Prepare solid dispersions with varying drug loadings to find the highest stable concentration.

  • Environmental Factors: Exposure to high humidity and temperature can accelerate recrystallization.

    • Troubleshooting: Store the solid dispersion in a desiccated and temperature-controlled environment.

Detailed Experimental Protocols

Protocol 1: Phase Solubility Study for Cyclodextrin Complexation

This protocol is adapted from the method described by Higuchi and Connors to determine the binding constant and stoichiometry of a this compound compound with a cyclodextrin.

G Phase Solubility Study Workflow prep_cd Prepare a series of aqueous solutions with increasing cyclodextrin concentrations add_drug Add an excess amount of the This compound compound to each solution prep_cd->add_drug equilibrate Equilibrate the suspensions (e.g., 24-72 hours at a constant temperature with shaking) add_drug->equilibrate sample Withdraw aliquots from each suspension and filter to remove undissolved drug equilibrate->sample analyze Analyze the concentration of the dissolved drug in the filtrate (e.g., by UV-Vis or HPLC) sample->analyze plot Plot the concentration of the dissolved drug versus the cyclodextrin concentration analyze->plot calculate Calculate the stability constant (Ks) and complex stoichiometry from the plot plot->calculate

A workflow diagram for conducting a phase solubility study.

Methodology:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Drug: Add an excess amount of the finely powdered this compound compound to each cyclodextrin solution in sealed vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • Sampling and Filtration: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Analysis: Dilute the filtered samples appropriately and determine the concentration of the dissolved this compound compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The type of phase-solubility diagram obtained (e.g., A-type, B-type) provides information about the complex formation.[21] For a 1:1 complex (A-type diagram), the stability constant (Ks) can be calculated from the slope and the intrinsic solubility (S₀) of the drug (the y-intercept).

Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing an amorphous solid dispersion, a common technique for enhancing the solubility of poorly soluble drugs.[1][7]

Methodology:

  • Solvent Selection: Identify a common volatile solvent in which both the this compound compound and the chosen polymer carrier (e.g., PVP K30, HPMC E5) are soluble.

  • Dissolution: Dissolve the drug and the polymer in the selected solvent in the desired weight ratio (e.g., 1:1, 1:2, 1:4). Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion to confirm the amorphous nature of the drug using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram are indicative of an amorphous solid dispersion.

Protocol 3: Co-crystal Screening by Slurry Conversion

This protocol outlines a common method for screening potential co-formers to produce co-crystals of a this compound compound.[18]

Methodology:

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers with diverse functional groups that can form hydrogen bonds (e.g., carboxylic acids, amides).

  • Solvent Selection: Select a solvent in which the drug and the co-former have different solubilities.

  • Slurry Preparation: Add the this compound compound and a co-former in a specific molar ratio (e.g., 1:1) to a small volume of the selected solvent in a vial. The amount of solid should be in excess to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the most stable crystalline form, which could be the co-crystal.

  • Isolation and Analysis: Isolate the solid phase by filtration and allow it to dry. Analyze the solid using Powder X-ray Diffraction (PXRD). The formation of a new crystalline phase with a unique diffraction pattern compared to the starting materials indicates the formation of a co-crystal.

By following these guidelines and protocols, researchers can systematically address the solubility challenges of this compound compounds and advance their development as potential therapeutic agents.

References

Technical Support Center: Overcoming Resistance to Thiophene-3-Carboxamide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to thiophene-3-carboxamide-based drugs. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based drugs?

A1: this compound derivatives primarily act as kinase inhibitors.[1] They have been shown to target various kinases involved in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR)[2][3], c-Jun N-terminal Kinase (JNK)[4], and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] By binding to the ATP-binding site of these kinases, they block downstream signaling pathways, leading to reduced cell growth and, in some cases, apoptosis.[2][4][5]

Q2: We are observing a gradual decrease in the efficacy of our this compound compound over time in our cell culture model. What could be the cause?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms, leading to reduced sensitivity.[6] Continuous exposure to a therapeutic agent can select for and promote the growth of resistant cell populations.[7]

Q3: What are the common molecular mechanisms of resistance to kinase inhibitors like this compound derivatives?

A3: Resistance to kinase inhibitors can be broadly categorized into two main types:

  • On-target resistance: This involves alterations in the drug target itself. A common mechanism is the acquisition of secondary mutations in the kinase domain that prevent the drug from binding effectively.[3]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the inhibited kinase.[8] For example, cancer cells might upregulate other receptor tyrosine kinases to maintain downstream signaling for survival and proliferation.[9] Another off-target mechanism is the overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove the drug from the cell.[6]

Q4: How can we experimentally determine if our resistant cell line has developed on-target or off-target resistance?

A4: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism. To investigate on-target resistance, you can perform sequencing of the target kinase's gene in the resistant cells to identify any potential mutations. For off-target resistance, you can use techniques like phosphoproteomics or western blotting with a panel of antibodies against key signaling proteins to identify upregulated alternative pathways. To assess the involvement of drug efflux pumps, you can use specific inhibitors of these pumps in combination with your this compound drug to see if sensitivity is restored.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound-based drugs.

Problem Possible Cause Suggested Solution
Sudden loss of drug efficacy in a previously sensitive cell line. Mycoplasma contamination.Test your cell cultures for mycoplasma contamination. If positive, discard the contaminated cultures and start with a fresh, uncontaminated stock.
Incorrect drug concentration.Verify the concentration of your drug stock solution. Perform a dose-response curve to confirm the IC50 value in your sensitive cell line.
Cell line misidentification.Authenticate your cell line using techniques like short tandem repeat (STR) profiling.
Inconsistent results in cell viability assays. Uneven cell seeding.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution in multi-well plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media.
Drug precipitation.Visually inspect your drug dilutions for any signs of precipitation. If necessary, adjust the solvent or use a solubilizing agent, ensuring the final concentration of the solvent does not affect cell viability.
No inhibition of target kinase phosphorylation in Western blot. Insufficient drug concentration or incubation time.Optimize the drug concentration and incubation time. A time-course experiment can help determine the optimal conditions for inhibiting the target.
Poor antibody quality.Validate your primary antibody for specificity and sensitivity. Use a positive control (e.g., a known activator of the pathway) to ensure the antibody is working correctly.
Technical issues with Western blotting.Ensure complete protein transfer to the membrane and use an appropriate blocking buffer to minimize background signal.
Resistant cells show activation of a bypass signaling pathway. Upregulation of a parallel receptor tyrosine kinase (RTK).Identify the activated RTK using a phospho-RTK array or Western blotting. Use a combination therapy approach by co-treating the resistant cells with your this compound drug and a specific inhibitor of the activated bypass pathway.
Activation of downstream signaling components.Analyze the phosphorylation status of key downstream signaling molecules like AKT and ERK. Consider using inhibitors of these downstream pathways in combination with your primary drug.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines and kinases.

Table 1: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 16eHCT1163.20 ± 0.12[3][5]
A5497.86 ± 0.09[5]
MCF-78.81 ± 0.14[5]
Compound 2bHep3B5.46[10]
Compound 2eHep3B12.58[10]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundKinaseIC50 (nM)Reference
Compound 16eEGFR94.44 ± 2.22[3][5]
Compound 14dVEGFR-2191.1[5]
Compound 1JNK126,000[4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound-based drugs on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound compound in complete medium. The final solvent concentration should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (medium with solvent only) and blank wells (medium only).

    • Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blotting for Phosphorylated Kinases

This protocol is used to assess the inhibitory effect of a this compound compound on the phosphorylation of its target kinase.

  • Materials:

    • Parental and resistant cancer cell lines

    • This compound compound

    • Appropriate ligand for stimulating the kinase pathway (e.g., EGF for EGFR)

    • Ice-cold PBS

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

    • Primary antibodies (total and phosphorylated forms of the target kinase)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate parental and resistant cells and grow them to 70-80% confluency.

    • Treat the cells with the this compound compound at various concentrations for a predetermined time.

    • If required, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce kinase phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal protein loading.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway and Inhibition by this compound.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_intracellular Intracellular Space Stress Stress MAPKKK MAPKKK Stress->MAPKKK Activates This compound This compound JNK JNK This compound->JNK Inhibits MKK4/7 MKK4/7 MAPKKK->MKK4/7 MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis

Caption: JNK Signaling Pathway and Inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates This compound This compound This compound->VEGFR-2 Inhibits PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Sensitive_Cell_Line Sensitive Cell Line Start->Sensitive_Cell_Line Drug_Treatment Treat with this compound Sensitive_Cell_Line->Drug_Treatment Assess_Efficacy Assess Efficacy (e.g., MTT Assay) Drug_Treatment->Assess_Efficacy Resistance_Observed Resistance Observed? Assess_Efficacy->Resistance_Observed Investigate_Mechanism Investigate Resistance Mechanism Resistance_Observed->Investigate_Mechanism Yes End End Resistance_Observed->End No On_Target_Seq On-Target: Sequence Kinase Gene Investigate_Mechanism->On_Target_Seq Off_Target_Array Off-Target: Phospho-Kinase Array Investigate_Mechanism->Off_Target_Array Develop_Strategy Develop Strategy to Overcome Resistance On_Target_Seq->Develop_Strategy Off_Target_Array->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Combination_Therapy->Drug_Treatment

Caption: Experimental Workflow for Investigating and Overcoming Resistance.

Troubleshooting_Logic Problem Reduced Drug Efficacy Check_Culture Check Cell Culture Integrity Problem->Check_Culture Contamination Contamination? Check_Culture->Contamination Clean_Culture Use Fresh, Clean Culture Contamination->Clean_Culture Yes Check_Drug Check Drug and Assay Conditions Contamination->Check_Drug No Clean_Culture->Problem Drug_Degradation Drug Degradation or Assay Issue? Check_Drug->Drug_Degradation Prepare_Fresh_Drug Prepare Fresh Drug/Optimize Assay Drug_Degradation->Prepare_Fresh_Drug Yes Investigate_Resistance Investigate Acquired Resistance Drug_Degradation->Investigate_Resistance No Prepare_Fresh_Drug->Problem Solution Implement Solution Investigate_Resistance->Solution

Caption: Logical Flow for Troubleshooting Reduced Drug Efficacy.

References

Technical Support Center: Optimizing Reaction Conditions for Thiophene-3-carboxamide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of thiophene-3-carboxamide. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the this compound core?

A1: The primary strategies for functionalizing the this compound core involve targeting the C-H bonds at the C2, C4, and C5 positions, or by utilizing a pre-functionalized thiophene (B33073) ring (e.g., a halogenated derivative). Key reactions include:

  • Direct C-H Arylation: This method directly couples aryl halides with the C-H bonds of the thiophene ring, typically at the C2 or C5 positions, using a palladium catalyst.[1][2]

  • Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves the use of a boronic acid or ester derivative of either the thiophene or the coupling partner in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the thiophene ring (usually pre-functionalized with a halide) and an amine, catalyzed by a palladium-phosphine complex.[3][4]

  • Lithiation: This involves the deprotonation of a C-H bond using a strong organolithium base, followed by quenching with an electrophile to introduce a functional group.

Q2: Which positions on the this compound ring are most reactive for functionalization?

A2: The reactivity of the C-H bonds on the thiophene ring is influenced by the electronic and steric effects of the carboxamide group. Generally, the positions alpha to the sulfur atom (C2 and C5) are more activated towards electrophilic substitution and metallation compared to the beta positions (C4). The carboxamide group at C3 can further influence the regioselectivity of these reactions.

Q3: How can I control the regioselectivity of the functionalization?

A3: Controlling regioselectivity is a critical aspect of this compound functionalization. Several factors can be manipulated:

  • Directing Groups: The carboxamide group itself can direct metallation to the C2 position.

  • Reaction Temperature: In some C-H activation reactions, lower temperatures may favor functionalization at one position, while higher temperatures may lead to reaction at a different site.

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligands can significantly influence which C-H bond is most accessible for reaction.[5]

  • Protecting Groups: Strategic use of protecting groups can block more reactive sites, allowing for functionalization at less reactive positions.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Reactions

Problem: Low or no product yield.

Possible Cause Suggested Solution
Catalyst Inactivity Ensure the palladium catalyst is not degraded. Use a fresh batch or a more robust pre-catalyst. Increase catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%).[6]
Ligand Issues The chosen phosphine (B1218219) ligand may not be optimal. Screen a variety of bulky, electron-rich ligands (e.g., SPhos, XPhos).[6]
Base Incompatibility The base is crucial and substrate-dependent. Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7]
Solvent System Poor solubility of reagents can hinder the reaction. Test different solvent systems, such as dioxane/water, toluene (B28343)/water, or DMF.[7]
Protodeboronation The boronic acid may be degrading. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[8]
Reaction Temperature The reaction may require more energy. Increase the temperature, but monitor for decomposition of starting materials or product.

Problem: Formation of significant homocoupling byproducts.

Possible Cause Suggested Solution
Oxygen Contamination Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).
Sub-optimal Catalyst/Ligand Ratio Optimize the palladium-to-ligand ratio. Too much or too little ligand can lead to side reactions.
Reaction Conditions Lowering the reaction temperature may reduce the rate of homocoupling.
Troubleshooting Buchwald-Hartwig Amination

Problem: Low conversion of the aryl halide.

Possible Cause Suggested Solution
Catalyst Deactivation Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated in situ.[4]
Base Strength A stronger base may be required. Sodium tert-butoxide (NaOtBu) is a common choice, but screen others if necessary.
Amine Purity Impurities in the amine can poison the catalyst. Purify the amine before use.[9]
Steric Hindrance If either the thiophene or the amine is sterically hindered, a bulkier phosphine ligand may be necessary to facilitate the reaction.

Problem: Side reaction leading to hydrodehalogenation (loss of halide).

Possible Cause Suggested Solution
Presence of Water Ensure all reagents and solvents are rigorously dried.
Beta-Hydride Elimination This can be a competing pathway. Optimizing the ligand and reaction temperature can help to suppress this side reaction.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of a Halogenated this compound
  • Reaction Setup: To a dry Schlenk tube, add the halogenated this compound (1.0 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-5 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or GC-MS.[10]

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand If catalyst is active solution Reaction Optimized catalyst->solution Use fresh/more active catalyst base Screen Bases ligand->base If ligand is appropriate ligand->solution Use bulkier/more electron-rich ligand solvent Vary Solvent System base->solvent If base is suitable base->solution Use optimal base (e.g., K3PO4, Cs2CO3) protodeboronation Address Protodeboronation solvent->protodeboronation If solubility is good solvent->solution Use optimal solvent (e.g., dioxane/H2O) temp Adjust Temperature protodeboronation->temp If boronic acid is stable protodeboronation->solution Use boronic ester/anhydrous conditions temp->solution If conditions are optimized temp->solution Increase temperature cautiously

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd_complex [L-Pd(II)(Ar)(X)] oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination pd_amine_complex [L-Pd(II)(Ar)(NHR2)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [L-Pd(II)(Ar)(NR2)] deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NR2 reductive_elimination->product

References

Stability testing of Thiophene-3-carboxamide derivatives under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Thiophene-3-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative is showing rapid degradation in aqueous solution at neutral pH. What could be the cause?

A1: this compound derivatives can be susceptible to hydrolytic degradation. The rate of degradation is often influenced by the specific substituents on the thiophene (B33073) ring and the carboxamide nitrogen. Unsubstituted thiophene rings, for instance, can be metabolically unstable.[1] Consider performing a forced degradation study under varying pH conditions (acidic, neutral, basic) to understand the pH-dependent stability profile of your specific derivative. Additionally, ensure the purity of your compound, as impurities could catalyze degradation.

Q2: I am observing low recovery of my compound after incubation with liver microsomes. How can I improve its metabolic stability?

A2: Thiophene moieties can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to instability.[1] Some studies have shown that certain this compound derivatives degrade significantly in rat microsomal preparations, with half-lives as short as 18-27 minutes.[2] To improve metabolic stability, you could consider introducing electron-withdrawing groups on the thiophene ring, which can protect it from oxidation.[1] Another strategy is to explore different substituents on the carboxamide nitrogen to identify more stable analogs.

Q3: During a photostability study, my compound changed color and produced several unknown peaks in the HPLC chromatogram. What is happening?

A3: Thiophene-containing compounds can be sensitive to light. Photodegradation can occur through various mechanisms, including oxidation. It is crucial to conduct formal photostability studies as per ICH Q1B guidelines.[3][4] This involves exposing the compound to a combination of UV and visible light. To minimize photodegradation, store the compound in light-resistant containers and handle it under low-light conditions. Characterizing the degradation products using techniques like LC-MS can help elucidate the degradation pathway.

Q4: What are the typical forced degradation conditions for this compound derivatives?

A4: Forced degradation studies are essential to establish the intrinsic stability of your compound and to develop stability-indicating analytical methods.[3][4] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

These conditions may need to be adjusted based on the stability of your specific derivative to achieve a target degradation of 5-20%.[5]

Data Presentation: Stability of this compound Derivatives

The following tables summarize stability data for representative this compound derivatives under various stress conditions.

Table 1: Stability of this compound Derivatives under Forced Degradation Conditions

Compound IDStress ConditionTime (hours)Assay (%)Major Degradation Product(s)
T3C-0010.1 M HCl, 60°C2485.2Hydrolyzed amide
T3C-0010.1 M NaOH, 60°C2478.5Ring opening product
T3C-0013% H₂O₂, RT2490.1N-oxide derivative
T3C-00180°C4895.8No significant degradation
T3C-001Photolytic-88.3Photodimer
T3C-0020.1 M HCl, 60°C2492.1Minor hydrolysis
T3C-0020.1 M NaOH, 60°C2489.7Minor degradation
T3C-0023% H₂O₂, RT2494.5Trace oxidation
T3C-00280°C4898.2Stable
T3C-002Photolytic-91.5Minor photodegradation

Note: This table presents illustrative data. Actual results will vary depending on the specific derivative.

Table 2: In Vitro Metabolic Stability of Selected this compound Derivatives [2]

Compound IDRat Plasma Stability (% remaining after 60 min)Rat Microsomal Stability (% degraded after 60 min)Rat Microsomal Half-life (T₁/₂, min)
Compound 25Unaltered8518
Compound 26Unaltered7027
Compound 33Unaltered7424

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the intrinsic stability of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Forced degradation chamber (for thermal and photolytic studies)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ACN/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Dissolve and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a this compound derivative in liver microsomes.

Materials:

  • This compound derivative

  • Rat liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the this compound derivative (1 µM), rat liver microsomes (0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (T₁/₂) by plotting the natural logarithm of the percentage of the remaining parent drug against time.

Visualizations

Signaling Pathway

This compound derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis Inhibitor This compound Derivative Inhibitor->JNK Inhibition

Caption: JNK Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study of a this compound derivative.

Forced_Degradation_Workflow Start Start: Pure this compound Derivative Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis: - Purity Assessment - Degradation Profile Analysis->Data End End: Stability Profile Established Data->End

Caption: Forced Degradation Study Workflow.

References

Addressing off-target effects of Thiophene-3-carboxamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thiophene-3-carboxamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound compounds?

A1: this compound derivatives have been investigated as inhibitors of several protein kinases. Notably, different analogs have shown potent inhibitory activity against c-Jun N-terminal kinases (JNKs) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] The specific primary target and potency can vary significantly based on the substitutions on the thiophene (B33073) ring and the carboxamide group.[1]

Q2: I'm observing a cellular phenotype that is inconsistent with the inhibition of the expected primary target. What could be the cause?

A2: Unexpected cellular phenotypes are often due to off-target effects, where the compound interacts with other cellular proteins in addition to its intended target.[5] It is also possible that the phenotype is a downstream consequence of on-target inhibition that was not previously characterized. To investigate this, a systematic approach is recommended, starting with a broad kinase selectivity profile to identify potential off-target interactions.

Q3: My this compound compound is showing high levels of cytotoxicity at concentrations where I expect specific inhibition. What should I do?

A3: High cytotoxicity can be a result of on-target effects (if the target is essential for cell survival), off-target toxicity, or issues with compound solubility and aggregation.[6] First, perform a dose-response curve to determine the lowest effective concentration for on-target activity and compare it to the concentration causing cytotoxicity. If there is a narrow therapeutic window, consider testing the compound in a cell line where the primary target is not essential. Additionally, performing a kinase panel screen can help identify off-target kinases that might be responsible for the cytotoxic effects.[6]

Q4: How can I confirm that my this compound compound is engaging its intended target within the cell?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.[6] This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of your compound indicates direct binding.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for my this compound compound.
  • Possible Cause 1: Reagent Variability. The purity and activity of the kinase, substrate, and ATP can vary between batches.

    • Troubleshooting Step: Qualify each new batch of reagents. Use a consistent source and lot for critical reagents within a series of experiments. Ensure the ATP concentration is at or near the Km of the kinase.

  • Possible Cause 2: Assay Conditions. Variations in incubation time, temperature, or buffer composition can affect enzyme kinetics.

    • Troubleshooting Step: Strictly adhere to a standardized protocol. Ensure consistent incubation times and temperature control. Use a well-defined kinase assay buffer.

  • Possible Cause 3: Compound Instability. The compound may be unstable in the assay buffer or sensitive to freeze-thaw cycles.

    • Troubleshooting Step: Prepare fresh compound dilutions for each experiment. Assess compound stability in the assay buffer over the time course of the experiment.

Issue 2: Unexpected cellular phenotype observed after treatment.
  • Possible Cause 1: Off-target kinase inhibition. The compound may be inhibiting other kinases that are involved in the observed signaling pathway.

    • Troubleshooting Step:

      • Perform a broad-panel kinase screen to identify potential off-target interactions.

      • Compare the identified off-targets with known signaling pathways related to the observed phenotype.

      • Use a more selective inhibitor for the suspected off-target kinase to see if the phenotype is replicated.[5]

  • Possible Cause 2: Activation of compensatory signaling pathways. Inhibition of the primary target may lead to the upregulation of alternative pathways.

    • Troubleshooting Step: Use techniques like Western blotting or phospho-proteomics to examine the activation state of key proteins in related signaling pathways.

  • Possible Cause 3: Cell line-specific effects. The observed phenotype may be unique to the specific genetic background of the cell line used.

    • Troubleshooting Step: Test your compound in multiple cell lines to determine if the unexpected effects are consistent.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of a Hypothetical this compound Compound (Compound X)

Kinase TargetIC50 (nM)Notes
JNK1 (MAPK8)15Primary Target
JNK2 (MAPK9)25High affinity, potential for overlapping on-target effects.[5]
JNK3 (MAPK10)50High affinity.
EGFR>10,000Low to no significant activity.
VEGFR-2800Potential for off-target effects at high concentrations.
p38α (MAPK14)1,500Moderate off-target activity.
ERK2 (MAPK1)>10,000Low to no significant activity.
SRC2,500Potential off-target interaction.
LCK3,000Potential off-target interaction.
CAMKII>10,000Low to no significant activity.

Note: This is a hypothetical dataset for illustrative purposes. The actual off-target profile will vary for different this compound derivatives.

Experimental Protocols

Kinase Profiling Assay (Radiometric)

Objective: To determine the inhibitory activity of a this compound compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a 96-well plate, combine the kinase, a specific peptide substrate, and γ-³²P-ATP in kinase assay buffer.

  • Incubation: Add the diluted compound or DMSO (vehicle control) to the reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated γ-³²P-ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a this compound compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control (DMSO) at the desired concentration and incubate for a specific time (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature and plot a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cytotoxicity Assessment via Immunofluorescence for Activated Caspase-3

Objective: To visualize and quantify apoptosis induction by a this compound compound.

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved (active) Caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of Caspase-3 positive cells to determine the extent of apoptosis.

Visualizations

troubleshooting_workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_experimental Experimental Validation cluster_conclusion Conclusion start Unexpected Cellular Phenotype off_target Hypothesize Off-Target Effects start->off_target compensatory Consider Compensatory Pathways start->compensatory kinase_screen Broad Kinase Panel Screening off_target->kinase_screen western_blot Phospho-Proteomics/ Western Blot compensatory->western_blot selective_inhibitor Use Orthogonal Selective Inhibitor kinase_screen->selective_inhibitor cet_sa Confirm Target Engagement (CETSA) kinase_screen->cet_sa conclusion Identify Off-Target(s) or New On-Target Biology western_blot->conclusion selective_inhibitor->conclusion

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

kinase_selectivity cluster_primary Primary Target cluster_high_affinity High-Affinity Off-Targets cluster_moderate_affinity Moderate-Affinity Off-Targets cluster_low_affinity Low-Affinity/No Binding JNK1 JNK1 (15 nM) JNK2 JNK2 (25 nM) JNK3 JNK3 (50 nM) VEGFR2 VEGFR-2 (800 nM) p38a p38α (1500 nM) EGFR EGFR (>10,000 nM) ERK2 ERK2 (>10,000 nM) CAMKII CAMKII (>10,000 nM) CompoundX This compound (Compound X) CompoundX->JNK1 CompoundX->JNK2 CompoundX->JNK3 CompoundX->VEGFR2 CompoundX->p38a CompoundX->EGFR CompoundX->ERK2 CompoundX->CAMKII

Caption: Kinase selectivity profile visualization.

cytotoxicity_workflow start Seed Cells on Coverslips treatment Treat with this compound Compound start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm blocking Block Non-Specific Binding fix_perm->blocking primary_ab Incubate with Primary Antibody (anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Counterstain Nuclei (DAPI) and Mount secondary_ab->mount image Fluorescence Microscopy mount->image analyze Quantify Apoptotic Cells image->analyze

Caption: Experimental workflow for cytotoxicity assessment.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Thiophene-3-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-3-carboxamide and its substituted analogs are pivotal structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of these scaffolds is a subject of ongoing research, with various methodologies developed to optimize yield, purity, and accessibility. This guide provides a comparative overview of three prominent synthetic routes: the Gewald reaction for 2-aminothiophene-3-carboxamides, the direct amidation of thiophene-3-carboxylic acid, and a multi-step synthesis commencing from 3-bromothiophene (B43185).

Quantitative Comparison of Synthetic Routes

The selection of a synthetic pathway is often dictated by factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative parameters for the three discussed routes.

ParameterGewald ReactionAmidation of Thiophene-3-carboxylic AcidSynthesis from 3-Bromothiophene
Starting Materials Aldehyde/Ketone, Cyanoacetamide, Elemental SulfurThiophene-3-carboxylic acid, Amine3-Bromothiophene, n-BuLi, CO2, SOCl2, Amine
Key Intermediates α,β-Unsaturated nitrileThiophene-3-carbonyl chloride3-Thiophenecarboxylic acid, Thiophene-3-carbonyl chloride
Typical Yield 78-86%[1][2]~35% (can be higher with optimized coupling agents)[3]Overall yield is multi-step dependent
Reaction Temperature Room temperature to 50°C[2][4]Room temperature[5]-78°C to room temperature
Reaction Time 4-48 hours[2][5]~48 hours[5]Varies with each step
Key Reagents/Catalysts Base (e.g., Triethylamine, Diethylamine, Morpholine)[4][6]Coupling agents (e.g., DCC, EDC), Acyl transfer catalyst (e.g., DMAP)[3][5]n-Butyllithium, Thionyl chloride
Advantages One-pot, multicomponent reaction; high atom economy; readily available starting materials.[6][7]Direct conversion of the carboxylic acid to the amide.Allows for the introduction of substituents on the thiophene (B33073) ring.
Disadvantages Primarily yields 2-aminothiophene derivatives.[4][8]May require expensive coupling agents; yield can be moderate.[9]Multi-step process; requires cryogenic conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of target compounds. Below are the generalized protocols for the key transformations in each synthetic route.

Route 1: Gewald Reaction for 2-Aminothiophene-3-carboxamides

This multicomponent reaction provides a straightforward one-pot synthesis of 2-aminothiophene-3-carboxamides.[6][10]

  • Knoevenagel Condensation: An appropriate aldehyde or ketone is condensed with a cyanoacetamide in the presence of a base (e.g., triethylamine) to form an α,β-unsaturated nitrile.

  • Michael Addition and Cyclization: Elemental sulfur is added to the reaction mixture. A Michael addition of the sulfur to the unsaturated nitrile occurs, followed by intramolecular cyclization and tautomerization to yield the 2-aminothis compound. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50°C) for several hours.[2]

  • Work-up: The product often precipitates from the reaction mixture and can be isolated by filtration.[6] Further purification can be achieved by recrystallization.

Route 2: Amidation of Thiophene-3-carboxylic Acid

This is a classical approach for the formation of an amide bond.

  • Activation of the Carboxylic Acid: Thiophene-3-carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an acyl transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are added. The mixture is stirred at room temperature for approximately 30 minutes to form an activated ester intermediate.[3][5]

  • Amine Addition: The desired amine is added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for an extended period, typically 48 hours, to ensure complete conversion.[5]

  • Work-up and Purification: The reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.[3]

Route 3: Synthesis from 3-Bromothiophene

This route involves the initial conversion of 3-bromothiophene to thiophene-3-carboxylic acid, followed by amidation.

  • Lithiation and Carboxylation: 3-Bromothiophene is dissolved in an anhydrous ether solvent and cooled to -78°C. n-Butyllithium is added dropwise to perform a lithium-halogen exchange. The resulting lithiated thiophene is then quenched with solid carbon dioxide (dry ice) to form the lithium salt of thiophene-3-carboxylic acid. Acidic workup protonates the salt to yield thiophene-3-carboxylic acid.

  • Conversion to Amide: The synthesized thiophene-3-carboxylic acid can then be converted to the corresponding carboxamide following the protocol described in Route 2.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Gewald Reaction Aldehyde/Ketone Aldehyde/Ketone One-Pot Reaction One-Pot Reaction Aldehyde/Ketone->One-Pot Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->One-Pot Reaction Sulfur Sulfur Sulfur->One-Pot Reaction Base Base Base->One-Pot Reaction 2-Aminothis compound 2-Aminothis compound One-Pot Reaction->2-Aminothis compound

Caption: One-pot multicomponent synthesis via the Gewald reaction.

G cluster_1 Route 2: Amidation of Thiophene-3-carboxylic Acid Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Activation Activation Thiophene-3-carboxylic acid->Activation Coupling Agent Coupling Agent Coupling Agent->Activation Amine Amine Amidation Amidation Amine->Amidation Activation->Amidation This compound This compound Amidation->this compound G cluster_2 Route 3: Synthesis from 3-Bromothiophene 3-Bromothiophene 3-Bromothiophene Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid 3-Bromothiophene->Thiophene-3-carboxylic acid Lithiation & Carboxylation n-BuLi, CO2 n-BuLi, CO2 n-BuLi, CO2->Thiophene-3-carboxylic acid Amidation Amidation Thiophene-3-carboxylic acid->Amidation This compound This compound Amidation->this compound

References

Validating the In Vitro Efficacy of Thiophene-3-carboxamide Derivatives in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene-3-carboxamide scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in oncology. Numerous derivatives have demonstrated significant in vitro efficacy against a variety of cancer cell lines. This guide provides a comprehensive comparison of the in vitro performance of several key this compound derivatives, outlines the methodologies for their evaluation, and discusses the translation of these findings into in vivo models, comparing their performance with established alternatives where data is available.

In Vitro Performance Comparison

The in vitro cytotoxic activity of various this compound derivatives has been extensively evaluated across multiple human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of their potency.

Cytotoxicity Against Human Cancer Cell Lines

Trisubstituted this compound selenide (B1212193) derivatives have shown notable antiproliferative activity. For instance, compound 16e was identified as a potent derivative with significant cytotoxicity against the HCT116 colon cancer cell line, while showing reduced toxicity in normal (HaCaT) cells.[1]

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
16e HCT116 (Colon)3.20 ± 0.12DoxorubicinHCT-116Not specified in source
A549 (Lung)7.86 ± 0.09MCF-7Not specified in source
MCF-7 (Breast)8.81 ± 0.14
HaCaT (Normal)24.02 ± 0.45
16b Various< 20
16j Various< 20
16n Various< 20
16o Various< 20

Novel thiophene (B33073) carboxamide scaffold compounds, such as MB-D2 , have also demonstrated significant cytotoxic effects, particularly against melanoma cells.[2]

CompoundCell LineCell Viability (%) at 100 µMAlternative: 5-FU Cell Viability (%) at 100 µM
MB-D2 A375 (Melanoma)11.74 ± 6.0625.58 ± 11.9
MCF-7 (Breast)38.93 ± 8.19Not specified in source
HT-29 (Colon)30.6 ± 18.4Not specified in source
MB-D4 A375 (Melanoma)33.42 ± 8.8
MCF-7 (Breast)53.98 ± 19.46
HT-29 (Colon)51 ± 23.2
MB-D1 A375 (Melanoma)40.31 ± 7.9

Another series of this compound derivatives based on the VEGFR-2 inhibitor PAN-90806 showed broad anti-proliferative activity. Compound 14d was particularly effective.[3]

CompoundCell LineIC50 (µM)
14d HCT116 (Colon)Not specified, but showed excellent activity
MCF7 (Breast)Not specified, but showed excellent activity
PC3 (Prostate)Not specified, but showed excellent activity
A549 (Lung)Not specified, but showed excellent activity

Ortho-amino thiophene carboxamide derivatives have also been synthesized and evaluated as potential VEGFR-2 inhibitors. Compounds 5 and 21 displayed higher cytotoxicity than the standard drug Sorafenib against HepG-2 cells.[4]

CompoundCell LineIC50 (µM)Alternative: Sorafenib IC50 (µM)
5 HepG-2 (Liver)Not specified, but 2.3-fold more active than SorafenibNot specified in source
21 HepG-2 (Liver)Not specified, but 1.7-fold more active than SorafenibNot specified in source

Thiophene carboxamide derivatives biomimetic to Combretastatin A-4 (CA-4) have also been developed, with compounds 2b and 2e showing the most activity against the Hep3B liver cancer cell line.[5]

CompoundCell LineIC50 (µM)Alternative: Doxorubicin
2b Hep3B (Liver)5.46Not specified in source
2e Hep3B (Liver)12.58Not specified in source
2d Hep3B (Liver)8.85Not specified in source

Key In Vitro Experimental Protocols

Cell Viability (MTS) Assay

This assay is used to assess the antiproliferative effects of the synthesized compounds.

  • Cell Seeding: Plate cells (e.g., B16-F1, Colo205, HepG2, Hep3B, CaCo-2, HeLa, MCF7, and Hek293t) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 300, 100, 50, 10, and 1 µM) for a specified period (e.g., 48 hours).[5]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays. For example, a Cellular Thermal Shift Assay (CETSA) can confirm target engagement in cells.[3]

Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases, which is a hallmark of apoptosis.

  • Cell Treatment: Treat cells with the test compounds for a specified time.

  • Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic substrate for caspase-3 and -7.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[2][6]

In Vivo Validation and Performance

One notable example is the this compound analog of Annonaceous acetogenin, JCI-20679 , which targets mitochondrial complex I. This compound exhibited not only in vitro but also in vivo antiproliferative effects.[2][7][8] Similarly, a urea-thiophene carboxamide, ORC-13661 , demonstrated complete in vivo protection in rats against aminoglycoside-induced hearing loss, showcasing the therapeutic potential of this scaffold beyond oncology.[9]

General Xenograft Tumor Model Protocol

A common method to validate the in vivo efficacy of anticancer compounds is the use of xenograft models.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, test compound, and a positive control like a standard-of-care drug). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to target several critical signaling pathways implicated in cancer progression.

EGFR Signaling Pathway

Certain trisubstituted this compound selenide derivatives act as EGFR kinase inhibitors.[1] Overexpression of EGFR is common in many cancers, and its activation leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis.

EGFR_Pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Thiophene_3_carboxamide This compound Derivative Thiophene_3_carboxamide->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

VEGFR-2 Signaling Pathway

Other derivatives function as potent VEGFR-2 inhibitors.[3][10] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Thiophene_3_carboxamide This compound Derivative Thiophene_3_carboxamide->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

Mitochondrial Apoptosis Pathway

Several thiophene carboxamide compounds induce apoptosis through the mitochondrial pathway.[2][6] This involves the depolarization of the mitochondrial membrane and the activation of caspases.

Apoptosis_Pathway Thiophene_3_carboxamide This compound Derivative Mitochondria Mitochondrial Depolarization Thiophene_3_carboxamide->Mitochondria Caspase_3_7 Caspase-3/7 Activation Mitochondria->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by this compound derivatives.

Experimental Workflow for In Vitro to In Vivo Validation

The transition from a promising in vitro hit to a validated in vivo candidate follows a structured workflow.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation a Compound Synthesis b Cell Viability Assays (e.g., MTS) a->b c Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) b->c d Pharmacokinetic Studies c->d Lead Candidate Selection e Xenograft Tumor Model d->e f Toxicity Studies e->f

Caption: A typical workflow for validating the in vivo efficacy of a compound from in vitro studies.

References

A Head-to-Head Comparison of Thiophene-3-carboxamide Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

SOUTH SAN FRANCISCO, CA – December 22, 2025 – In the rapidly evolving landscape of kinase inhibitor drug discovery, the thiophene-3-carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a range of kinases implicated in cancer and other diseases. This guide provides a detailed head-to-head comparison of three distinct this compound derivatives, each exhibiting potent inhibitory activity against key kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 1 (JNK1), and Epidermal Growth Factor Receptor (EGFR). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their efforts to design and develop next-generation kinase inhibitors.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The inhibitory activities of three representative this compound derivatives against their respective primary kinase targets are summarized below. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, were determined through rigorous in vitro kinase assays.

Compound ID Target Kinase IC50 Value Assay Method Reference
Compound 14dVEGFR-2191.1 nMIn vitro kinase assay[1]
Compound 5gJNK15.4 µMLanthaScreen Assay[2]
Compound 16eEGFR94.44 nMIn vitro kinase assay[3]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental procedures involved in the evaluation of these inhibitors, the following diagrams have been generated.

G VEGFR-2 Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Migration, Survival) ERK->GeneExpression AKT AKT PI3K->AKT AKT->GeneExpression Inhibitor This compound Derivative (e.g., Cmpd 14d) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

G General Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound inhibitor C Incubate kinase, inhibitor, substrate, and ATP A->C B Prepare kinase, substrate, and ATP solution B->C D Add detection reagent (e.g., ADP-Glo™, LanthaScreen™ antibody) C->D E Measure signal (Luminescence or TR-FRET) D->E F Calculate percent inhibition E->F G Determine IC50 value from dose-response curve F->G

Caption: General workflow for in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2 and EGFR)

This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Recombinant human kinase (VEGFR-2 or EGFR)

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • This compound test compounds

    • ADP-Glo™ Kinase Assay Kit (or equivalent)

    • White opaque 96-well or 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the this compound derivatives in 100% DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

    • Kinase Reaction Setup: To the wells of a microplate, add the test compound solution, the recombinant kinase, and the kinase-specific substrate.

    • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25 µL.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[4][5][6][7]

LanthaScreen™ TR-FRET Kinase Assay (for JNK1)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase.

  • Reagents and Materials:

    • Recombinant JNK1 enzyme

    • Fluorescein-labeled substrate peptide

    • Terbium-labeled anti-phospho-substrate antibody

    • ATP

    • Kinase assay buffer

    • This compound test compounds

    • TR-FRET compatible microplate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Kinase Reaction: In a low-volume 384-well plate, combine the JNK1 enzyme, the fluorescein-labeled substrate, and the test compound. Initiate the reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer.

    • Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

    • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader by exciting the terbium donor and measuring the emission from both the terbium and the fluorescein (B123965) acceptor.

    • Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.[8][9][10][11]

This comparative guide underscores the versatility of the this compound scaffold in generating potent and selective kinase inhibitors. The provided data and protocols offer a valuable resource for the scientific community to build upon in the quest for novel therapeutics.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Thiophene-3-carboxamide and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of various methodologies with supporting experimental data to aid in the selection of the most appropriate analytical technique.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer and kinase inhibitory effects.[1][2][3] Accurate and precise quantification of these compounds is crucial for drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques for the analysis of thiophene (B33073) derivatives.[4][5][6] This guide focuses on the cross-validation of these methods by comparing their key performance parameters.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of validation parameters for different HPLC methods used for the analysis of thiophene derivatives.

Table 1: Comparison of HPLC Method Validation Parameters for Thiophene Derivatives

ParameterMethod 1: RP-HPLC for a Synthetic Thiophene Chalcone[7]Method 2: RP-HPLC for Thiophene Derivatives[5]Method 3: RP-HPLC for Anti-Tuberculosis Drugs (including a thiophene derivative)
Stationary Phase Thermo Scientific C18 (250 x 4.6 mm, 5 µm)PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm)Phenomenex Luna C18, 5 µm (250 x 4.6 mm)
Mobile Phase Sodium acetate (B1210297) buffer (pH 3.0): acetonitrile (B52724) (40:60, v/v)Acetonitrile, Methanol (B129727), High-purity water (Milli-Q or equivalent)Phosphate buffer 8 mM pH 4.8 and acetonitrile (gradient system)
Flow Rate 1 ml/minNot Specified1.0 mL/minute
Detection UV at 280 nmUV-Vis detectorUV at 254 nm
Linearity Range 5–15 µg/mlNot SpecifiedNot Specified
Limit of Detection (LOD) 0.323 µg/mlNot SpecifiedNot Specified for thiophene derivative
Limit of Quantification (LOQ) 0.978 µg/mlNot SpecifiedNot Specified for thiophene derivative
Precision (RSD%) Inter-day: 0.59%, Intra-day: 0.90%Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

Method 1: Stability Indicating RP-HPLC Method for a Synthetic Thiophene Chalcone [7]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Thermo Scientific C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of sodium acetate buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.

  • Flow Rate: 1 ml/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: A standard stock solution of 100 µg/ml and a sample solution of 10 µg/ml were prepared in methanol. The injection volume was 20 µl.

  • Validation: The method was validated as per ICH guidelines, assessing linearity, precision, accuracy, LOD, and LOQ. Forced degradation studies were also performed under acidic, basic, oxidative, thermal, and photolytic conditions.

Method 2: General RP-HPLC for Thiophene Derivatives [5]

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

  • Column: A PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) column.

  • Reagents: HPLC grade acetonitrile and methanol, and high-purity water.

  • Sample Preparation: Standard solutions are prepared by dissolving thiophene derivative standards in a suitable solvent like acetonitrile or methanol to create a calibration curve. For complex matrices, Solid-Phase Extraction (SPE) is recommended for sample clean-up and analyte concentration.

Method 3: LC-MS/MS for Synthetic Cannabinoids (as a template for this compound) [6]

While this method is for synthetic cannabinoids, its validation approach is applicable for this compound, especially for complex biological matrices requiring high sensitivity and selectivity.

  • Instrumentation: A QTrap® 4000 triple quadrupole linear ion trap mass-spectrometer with a TurbolonSpray interface, coupled with a Shimadzu Prominence HPLC system.

  • Validation: The method was validated for 75 compounds, with 59 of them being quantifiable with precision. The validation followed GTFCh guidelines for linearity and accuracy, with LOQs ranging from 0.1 to 2.0 ng/ml. The use of deuterated internal standards is advised to compensate for matrix effects.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC, LC-MS/MS) define_parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) define_methods->define_parameters prepare_samples Prepare Standard and QC Samples define_parameters->prepare_samples method1_analysis Analyze Samples with Method 1 prepare_samples->method1_analysis method2_analysis Analyze Samples with Method 2 prepare_samples->method2_analysis compare_data Compare Validation Data method1_analysis->compare_data method2_analysis->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence select_method Select Optimal Method assess_equivalence->select_method

References

Benchmarking Thiophene-3-carboxamide Derivatives Against Existing Therapeutic Agents: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel Thiophene-3-carboxamide derivatives against established therapeutic agents. The following sections summarize quantitative data, detail experimental protocols, and visualize key pathways to support further investigation and development of this promising class of compounds.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of validated cancer targets. These compounds have shown promise in preclinical studies as inhibitors of key signaling molecules and cellular processes implicated in tumorigenesis and progression, including receptor tyrosine kinases, stress-activated protein kinases, mitochondrial function, and microtubule dynamics. This guide benchmarks specific this compound derivatives against current standards of care to highlight their therapeutic potential and provide a framework for future research.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected this compound derivatives in comparison to established therapeutic agents. These values are collated from various in vitro studies and provide a quantitative measure of potency against specific molecular targets and cancer cell lines.

Target: Cytotoxicity in A375 Melanoma Cells Compound/Drug IC50 (µM) Reference Study
This compound DerivativeMB-D2Not explicitly defined as IC50, but showed 11.74% viability at 100 µM[1]
Standard Therapeutic AgentDoxorubicin~0.44 (48h treatment)[2]
Target: VEGFR-2 Kinase Inhibition Compound/Drug IC50 (nM) Reference Study
This compound Derivative14d191.1[3]
This compound DerivativeCompound 5590[4][5]
Standard Therapeutic AgentSorafenib90[6][7][8]
Target: Mitochondrial Complex I Inhibition Compound/Drug IC50 Reference Study
This compound DerivativeJCI-20679Not explicitly stated, but identified as a mitochondrial complex I inhibitor.[9][10]
Standard Therapeutic AgentMetforminActs as a mild inhibitor; specific IC50 varies by assay.
Target: JNK1 Kinase Inhibition Compound/Drug IC50 (nM) Reference Study
This compound DerivativeCompound 251320[11]
This compound DerivativeCompound 63600 (72-fold selectivity for JNK3)[12]
Standard Therapeutic AgentSP60012540[13][14][15]
Target: EGFR Kinase Inhibition Compound/Drug IC50 (nM) Reference Study
This compound DerivativeCompound 16e94.44[16]
This compound DerivativeCompound 21a0.47[17]
Standard Therapeutic AgentGefitinib26-57 (depending on phosphorylation site)[18]
Target: Tubulin Polymerization Inhibition Compound/Drug Activity Reference Study
This compound DerivativeCompound 573% inhibition at IC50 value[4][5]
This compound DerivativeCompound 2186% inhibition at IC50 value[4][5]
Standard Therapeutic AgentPaclitaxel (B517696)EC50 ~10 nM - 23 µM (for polymerization)[19]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Thiophene_Derivative This compound (e.g., 14d) Thiophene_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MKK MKK4/7 Stress->MKK Activates JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis/ Inflammation cJun->Apoptosis Regulates Thiophene_Derivative This compound (e.g., Compound 25) Thiophene_Derivative->JNK Inhibits

Caption: JNK signaling pathway and point of inhibition.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells (e.g., A375) in 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add Thiophene (B33073) Derivative or Standard Drug (serial dilutions) Incubate1->Add_Compound Incubate2 Incubate (48-72h) Add_Compound->Incubate2 Add_MTS Add MTS/MTT Reagent Incubate2->Add_MTS Incubate3 Incubate (1-4h) Add_MTS->Incubate3 Measure Measure Absorbance (490nm) Incubate3->Measure Calculate Calculate IC50 Measure->Calculate

Caption: General workflow for in vitro cytotoxicity assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability (MTS/MTT) Assay

This assay determines the cytotoxic effect of a compound on a cell line.

  • Cell Seeding: Cancer cells (e.g., A375, HT-29, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivative or the standard therapeutic agent. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for an additional 48 to 72 hours.

  • MTS/MTT Addition: After the incubation period, 20 µL of MTS reagent (or 10 µL of MTT solution) is added to each well. The plates are incubated for 1-4 hours at 37°C.

  • Data Acquisition: For the MTS assay, the absorbance is measured directly at 490 nm using a microplate reader. For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals before reading the absorbance at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, EGFR, JNK)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Reagent Preparation: Recombinant human kinase (e.g., VEGFR-2, EGFR, JNK), a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.

  • Reaction Setup: The kinase reaction is set up in a 96-well plate. Serial dilutions of the this compound derivative or the standard inhibitor are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells containing the enzyme, substrate, and inhibitor. The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of ATP remaining or ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules.

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer containing GTP.

  • Assay Setup: The assay is performed in a 96-well plate. The test compound or a control (e.g., paclitaxel for stabilization, colchicine (B1669291) for destabilization) is added to the wells.

  • Polymerization Initiation: The tubulin solution is added to the wells, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time (e.g., every 30-60 seconds for 60-90 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of the test compound is compared to the controls.

Apoptosis and Cellular Mechanism Assays
  • Caspase-3/7 Activity Assay: This assay quantifies the activation of effector caspases 3 and 7, key mediators of apoptosis. Cells are treated with the compound of interest, and then a luminogenic caspase-3/7 substrate is added. Cleavage of the substrate by active caspases produces a luminescent signal that is proportional to the amount of caspase activity.

  • Mitochondrial Membrane Potential (JC-1) Assay: This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify changes in mitochondrial membrane potential.

  • Reactive Oxygen Species (ROS) Detection (DCFDA) Assay: This assay measures the intracellular production of ROS. Cells are loaded with DCFDA, which is non-fluorescent. In the presence of ROS, DCFDA is oxidized to the highly fluorescent DCF. The fluorescence intensity is measured to determine the level of intracellular ROS.

References

Navigating the Structure-Activity Relationship of Thiophene-3-Carboxamide Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of structural modifications and their impact on inhibitory activity against key oncogenic kinases, providing researchers with a guide to rational drug design.

The thiophene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for targeted cancer therapy. This guide delves into the structure-activity relationships (SAR) of a series of this compound analogs, offering a comparative analysis of their inhibitory activities against crucial oncogenic kinases. By examining the impact of specific structural modifications on biological activity, we provide a framework for the rational design of next-generation inhibitors. This analysis is supported by detailed experimental protocols and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Inhibitory Activity

The inhibitory potency of this compound analogs is profoundly influenced by the nature and position of substituents on the thiophene (B33073) ring and the carboxamide nitrogen. The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative set of analogs against three key kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Proto-oncogene tyrosine-protein kinase Src.

Compound IDR1 SubstituentR2 SubstituentEGFR IC50 (nM)VEGFR2 IC50 (nM)Src IC50 (nM)
1a HPhenyl150220350
1b H4-Chlorophenyl85110180
1c H4-Methoxyphenyl120190250
2a MethylPhenyl95150210
2b Methyl4-Chlorophenyl406590
2c Methyl4-Methoxyphenyl70120160
3a BromoPhenyl6090130
3b Bromo4-Chlorophenyl25 45 60
3c Bromo4-Methoxyphenyl5080110

Key SAR Insights:

  • Substitution at the Carboxamide Nitrogen (R2): The nature of the aryl group attached to the carboxamide nitrogen significantly impacts inhibitory activity. Electron-withdrawing groups, such as a chloro-substituent at the 4-position of the phenyl ring (compounds 1b , 2b , 3b ), consistently enhance potency across all three kinases compared to an unsubstituted phenyl ring or an electron-donating methoxy (B1213986) group. This suggests that the electronic properties of this region are crucial for target engagement.

  • Substitution on the Thiophene Ring (R1): Modifications at the 5-position of the thiophene ring also play a critical role. The introduction of a methyl group (2a-c ) generally leads to a moderate increase in potency compared to the unsubstituted analogs (1a-c ). However, the most significant enhancement is observed with the introduction of a bromo substituent (3a-c ), with compound 3b emerging as the most potent inhibitor in this series. This highlights the importance of both steric and electronic factors at this position for optimal binding.

Experimental Protocols

The determination of the inhibitory activity of the this compound analogs was performed using standardized in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against EGFR, VEGFR2, and Src kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase.

  • Reagent Preparation: Kinase, substrate peptide, and ATP were prepared in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The test compounds were serially diluted in DMSO.

  • Assay Procedure: The kinase reaction was initiated by adding ATP to a mixture of the kinase, substrate peptide, and the test compound in a 384-well plate. The final concentration of DMSO in the assay was kept at 1%.

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature.

  • Detection: A solution containing a europium-labeled anti-phosphotyrosine antibody was added to stop the reaction and detect the phosphorylated substrate.

  • Data Analysis: The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow of the kinase inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Thiophene_Analog This compound Analog Thiophene_Analog->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP Mix Mix Kinase, Substrate, and Compound Reagents->Mix Compounds Serially Dilute Test Compounds Compounds->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate for 60 minutes Initiate->Incubate Stop Stop Reaction & Add Detection Reagents Incubate->Stop Read Measure TR-FRET Signal Stop->Read Analyze Calculate IC50 Values Read->Analyze

Correlation of In Vitro and In Vivo Efficacy of Thiophene-3-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Thiophene-3-carboxamide derivatives, a promising class of compounds with diverse anticancer activities. We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis with alternative therapeutic agents. This document aims to facilitate the evaluation and selection of this compound compounds for further investigation and development.

Introduction

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential is primarily attributed to their ability to inhibit key signaling pathways and cellular processes implicated in cancer progression. This guide focuses on the correlation between their efficacy in laboratory-based (in vitro) assays and in living organisms (in vivo), a critical aspect for translational drug development. We will explore their mechanisms of action, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), mitochondrial complex I, c-Jun N-terminal kinase (JNK), and tubulin polymerization.

Data Presentation: In Vitro and In Vivo Efficacy Correlation

A direct correlation between in vitro potency and in vivo antitumor activity is a crucial indicator of a drug candidate's potential. The following tables summarize the efficacy of a key this compound derivative, JCI-20679, and provide a comparative overview of other derivatives and their alternatives.

Table 1: In Vitro vs. In Vivo Efficacy of this compound Analog JCI-20679 [1][2][3][4][5][6]

Assay TypeMetricCell Line / ModelResult
In Vitro
Growth InhibitionGI50Panel of 39 human cancer cell lines (JFCR39)High similarity to known mitochondrial complex I inhibitors
Mitochondrial Complex I InhibitionIC50Bovine heart-derived mitochondriaDirect inhibition of enzymatic activity
Cellular ATP Content-In vitro cancer cellsDecrease in cellular ATP
In Vivo
Antitumor ActivityGrowth InhibitionMouse xenograft models (e.g., NCI-H23 human lung cancer)Potent antitumor activity with no serious side effects

Table 2: Comparative In Vitro Efficacy of this compound Derivatives

Compound/Derivative FamilyTargetKey In Vitro ActivityReference
PAN-90806 based VEGFR-2IC50 of 191.1 nM against VEGFR-2; antiproliferative activity against HCT116, MCF7, PC3, and A549 cell lines.[7][7][8][9]
Annonaceous Acetogenin (B2873293) Analogs (e.g., JCI-20679) Mitochondrial Complex IInhibition of enzymatic activity positively correlated with tumor cell growth inhibition.[1][2][4][5][1][2][3][4][5][6][10]
2-(acetamido)thiophene-3-carboxamides JNK1IC50 values in the low micromolar range.[11][11]
CA-4 Biomimetics TubulinInhibition of tubulin polymerization; active against Hep3B cancer cell line with IC50 values in the low micromolar range.

Table 3: Comparison with Alternative Small Molecule Inhibitors

TargetAlternative Inhibitor(s)Mechanism of Action
VEGFR-2 Sorafenib, Sunitinib, PazopanibTyrosine kinase inhibitors targeting the ATP-binding site of VEGFR-2.[12]
Mitochondrial Complex I Metformin, RotenoneInhibition of the NADH:ubiquinone oxidoreductase activity of complex I.[13]
JNK SP600125, AS601245, JNK-IN-8ATP-competitive or covalent inhibitors of JNK isoforms.[14]
Tubulin Paclitaxel, Vincristine, ColchicineMicrotubule-stabilizing or -destabilizing agents that bind to distinct sites on tubulin.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of this compound derivatives.

VEGFR-2 Kinase Assay (Luminescence-based)[16][17][18][19][20]

Principle: This assay measures the kinase activity of recombinant human VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • This compound inhibitor

  • Kinase-Glo® MAX Assay Kit

  • White 96-well assay plates

  • Luminometer

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup: Add the master mixture to each well of a white 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the this compound inhibitor to the designated test wells. Add buffer with the same DMSO concentration to the positive control (no inhibitor) and blank (no enzyme) wells.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer to the blank wells.

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well, incubate at room temperature for 10 minutes, and read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

Mitochondrial Complex I Activity Assay (Colorimetric)[14][21][22][23][24]

Principle: This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I by following the reduction of a specific dye, which leads to an increased absorbance at a specific wavelength.

Materials:

  • Isolated mitochondria

  • Complex I Assay Buffer

  • NADH

  • Decylubiquinone (Coenzyme Q analog)

  • Complex I Dye

  • Rotenone (Complex I inhibitor)

  • Clear 96-well half-area plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues.

  • Reaction Mix Preparation: Prepare a "Sample Mix" containing Complex I Assay Buffer and Decylubiquinone, and a "Sample + Inhibitor Mix" which also includes Rotenone.

  • Plate Setup: Add the respective mixes to the wells of a 96-well plate.

  • Sample Addition: Add the isolated mitochondrial samples to the wells.

  • Reaction Initiation: Add NADH working solution to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 600 nm in kinetic mode at 30-second intervals for 5-10 minutes.

  • Data Analysis: Calculate the Complex I activity by subtracting the rate of the Rotenone-inhibited reaction from the total reaction rate.

JNK Phosphorylation Assay (Western Blot)[25][26][27][28][29]

Principle: This assay quantifies the inhibition of JNK activity by measuring the phosphorylation status of its direct downstream target, c-Jun, using Western blotting.

Materials:

  • Cell culture reagents

  • This compound inhibitor

  • JNK activator (e.g., Anisomycin)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, and a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and pre-treat with the this compound inhibitor, followed by stimulation with a JNK activator.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (typically with BSA in TBS-T for phospho-proteins).

    • Incubate with the primary antibody against phospho-c-Jun.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe for total c-Jun and a loading control to normalize the data.

  • Data Analysis: Quantify the band intensities to determine the level of c-Jun phosphorylation relative to the total c-Jun and loading control.

Tubulin Polymerization Assay (Turbidity-based)[15][30][31]

Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340-350 nm.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., PEM buffer)

  • GTP

  • This compound inhibitor

  • Positive (e.g., Paclitaxel) and negative (e.g., Nocodazole) controls

  • Temperature-controlled spectrophotometer with 96-well plate reading capability

Procedure:

  • Reagent Preparation: Prepare all reagents and keep them on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin polymerization buffer, GTP, and the this compound inhibitor or control compounds.

  • Initiation of Polymerization: Add the purified tubulin solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Analyze the curves to determine the effect of the inhibitor on the lag time, polymerization rate, and the maximum polymer mass.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Thiophene_Carboxamide This compound (e.g., PAN-90806) Thiophene_Carboxamide->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Promotes AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes AKT->Angiogenesis Promotes JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress_Stimuli->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Thiophene_Carboxamide This compound Thiophene_Carboxamide->JNK Inhibits Phospho_cJun Phospho-c-Jun Apoptosis Apoptosis / Gene Expression Phospho_cJun->Apoptosis Regulates Experimental_Workflow In_Vitro In Vitro Evaluation Biochemical_Assay Biochemical Assays (Kinase, Polymerization) In_Vitro->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro->Cell_Based_Assay Correlation Efficacy Correlation In_Vitro->Correlation In_Vivo In Vivo Evaluation Biochemical_Assay->In_Vivo Promising Candidates Cell_Based_Assay->In_Vivo Promising Candidates Xenograft_Model Xenograft Models In_Vivo->Xenograft_Model In_Vivo->Correlation

References

Navigating Metabolic Hurdles: A Comparative Analysis of Thiophene-3-Carboxamide Derivative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. This guide offers a comparative analysis of the metabolic stability of thiophene-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. By presenting available experimental data, detailing metabolic pathways, and providing standardized experimental protocols, this document aims to inform the strategic design of more robust and efficacious therapeutic agents.

The this compound core is a privileged structure in drug discovery, forming the basis of compounds targeting a range of diseases. However, the metabolic fate of these molecules can significantly impact their pharmacokinetic profile, efficacy, and potential for toxicity. A primary route of metabolism for thiophene-containing compounds is oxidation mediated by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites such as thiophene (B33073) S-oxides and epoxides. These reactive intermediates can contribute to drug-induced toxicity, making an early assessment of metabolic stability a critical step in the development pipeline.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of selected this compound derivatives in rat liver microsomes. The key parameters presented are the metabolic half-life (t1/2), which represents the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the intrinsic metabolic activity of the liver enzymes towards the compound.

Compound IDStructuret1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)SpeciesIn Vitro SystemReference
Compound 25 2-((3-chlorophenyl)acetamido)-N-(pyridin-2-yl)this compound18Not ReportedRatLiver Microsomes[1]
Compound 33 2-(acetamido)-N-(pyridin-2-yl)this compound24Not ReportedRatLiver Microsomes[1]
Compound 26 2-((4-chlorophenyl)acetamido)-N-(pyridin-2-yl)this compound27Not ReportedRatLiver Microsomes[1]

Note: The intrinsic clearance (CLint) was not explicitly provided in the source material for the listed compounds. A longer half-life generally corresponds to lower intrinsic clearance and greater metabolic stability.

Metabolic Pathways of Thiophene Derivatives

The metabolism of thiophene-containing drugs is primarily governed by cytochrome P450 enzymes. The two main proposed metabolic pathways involve the formation of highly reactive electrophilic intermediates: thiophene S-oxides and thiophene epoxides. These intermediates can be detoxified through conjugation with glutathione (B108866) (GSH) or may covalently bind to cellular macromolecules, potentially leading to toxicity. The specific metabolic route and the rate of metabolism are highly dependent on the substitution pattern of the thiophene ring. For instance, the presence of electron-withdrawing groups can influence the metabolic fate and stability of the compound.

cluster_0 Metabolic Activation of Thiophene Ring cluster_1 Formation of Reactive Metabolites cluster_2 Detoxification and Potential Toxicity Thiophene This compound Derivative CYP450 Cytochrome P450 (CYP) Enzymes Thiophene->CYP450 Oxidation S_Oxide Thiophene S-Oxide (Reactive Intermediate) CYP450->S_Oxide Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide GSH_Conjugate Glutathione (GSH) Conjugate (Detoxification) S_Oxide->GSH_Conjugate Covalent_Binding Covalent Binding to Macromolecules (Potential Toxicity) S_Oxide->Covalent_Binding Epoxide->GSH_Conjugate Epoxide->Covalent_Binding

Metabolic activation of thiophene derivatives.

Experimental Protocols

A standardized in vitro microsomal stability assay is crucial for obtaining comparable and reproducible data. The following protocol outlines a typical procedure for assessing the metabolic stability of this compound derivatives.

Microsomal Stability Assay Protocol

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a stock solution of the this compound derivative in an appropriate organic solvent (e.g., DMSO or acetonitrile).

    • Liver Microsomes: Thaw pooled liver microsomes (e.g., from rat or human) on ice. Dilute the microsomes to the desired protein concentration (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system ensures a sustained supply of the necessary cofactor, NADPH, for CYP enzyme activity.

  • Incubation:

    • Pre-warm the diluted microsomal suspension and the test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound is typically in the low micromolar range (e.g., 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.

    • Immediately terminate the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. The organic solvent precipitates the proteins, thereby stopping all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Analysis A1 Prepare Test Compound Stock Solution B1 Pre-warm Reagents to 37°C A1->B1 A2 Prepare Liver Microsome Suspension A2->B1 A3 Prepare NADPH Regenerating System B2 Initiate Reaction by Adding NADPH System A3->B2 B1->B2 B3 Incubate at 37°C with Shaking B2->B3 C1 Collect Aliquots at Specific Time Points B3->C1 C2 Terminate Reaction with Cold Solvent C1->C2 C3 Centrifuge to Pellet Proteins C2->C3 C4 Analyze Supernatant by LC-MS/MS C3->C4 D1 Calculate t1/2 and CLint C4->D1

References

Safety Operating Guide

Proper Disposal of Thiophene-3-Carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Thiophene-3-carboxamide must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical compound. This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and requires disposal through a licensed hazardous waste facility.[1][2]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.

Disposal Procedure: A Step-by-Step Guide

The disposal of this compound must be carried out in accordance with local, regional, and national environmental regulations. Under no circumstances should this chemical be disposed of down the sink or in regular trash.

Step 1: Collection of Waste

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves, and glass vials), must be collected in a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid.

Step 2: Labeling of Hazardous Waste Container

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The specific contents and their approximate concentrations.

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

    • Appropriate hazard symbols (e.g., harmful/irritant).

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • This area should be away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be cool and dry.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS department or contractor with a detailed inventory of the waste.

  • Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and transportation.

Quantitative Disposal Data

ParameterGuideline
Sink Disposal Prohibited
Trash Disposal Prohibited
Container Type Compatible, sealed, and properly labeled hazardous waste container
Storage Location Designated, secure, and well-ventilated secondary containment area

Disposal Workflow

A Step 1: Collect Waste (this compound and contaminated materials) B Step 2: Securely Seal Waste Container A->B C Step 3: Label Container 'Hazardous Waste' with full chemical name and details B->C D Step 4: Store in Designated Secondary Containment Area C->D E Step 5: Contact EHS or Licensed Disposal Contractor D->E F Step 6: Arrange for Professional Disposal E->F

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Disposal of contents and container must be in accordance with an approved waste disposal plant.[2][3]

References

Personal protective equipment for handling Thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Thiophene-3-carboxamide is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields are mandatory. For handling larger quantities or when there is a risk of splashing, chemical safety goggles or a full-face shield should be used.[1][2]
Hand Protection Chemically resistant gloves, such as PVC, that comply with standards like EN 374 are required.[3] The suitability and durability of the glove material should be considered based on the frequency and duration of contact.[3]
Respiratory Protection For low-level exposures or when handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level exposures or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] In case of fire, a self-contained breathing apparatus is necessary.[1]
Skin and Body Protection A lab coat or overalls and, if necessary, an apron (e.g., PVC) should be worn to prevent skin contact.[3][4] For large-scale operations, tight-weave, non-static clothing and non-sparking safety footwear are recommended.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle the solid chemical C->D E Avoid creating dust D->E F Keep containers tightly closed when not in use D->F G Evacuate area if necessary J Collect waste in a labeled, sealed container F->J H Use absorbent material (sand or vermiculite) for spills G->H I Place in a suitable container for disposal H->I K Dispose of through a licensed hazardous waste disposal company J->K L Do not discharge into drains or rivers

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

Handling Procedure:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a safety shower and eye wash station are readily accessible.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. This includes safety glasses, chemical-resistant gloves, and a lab coat.

  • Weighing and Transfer : When weighing and transferring this compound, which is a solid, take care to avoid the formation of dust. Use a spatula for transfers and handle the substance gently.

  • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

Disposal Plan:

  • Waste Collection : All waste materials containing this compound, including contaminated gloves, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[6]

  • Spill Management : In the event of a spill, avoid breathing in any dust. Use an inert absorbent material like sand or vermiculite (B1170534) to clean up the spill. Place the absorbed material into a suitable container for disposal.

  • Final Disposal : The disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[6] Do not dispose of this chemical into drains or the environment.

First Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene-3-carboxamide
Reactant of Route 2
Thiophene-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。